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4-[(4-fluorophenyl)sulfamoyl]benzoic Acid Documentation Hub

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  • Product: 4-[(4-fluorophenyl)sulfamoyl]benzoic Acid
  • CAS: 379729-08-5

Core Science & Biosynthesis

Foundational

4-[(4-fluorophenyl)sulfamoyl]benzoic acid chemical properties

Executive Summary 4-[(4-fluorophenyl)sulfamoyl]benzoic acid (C₁₃H₁₀FNO₄S) represents a critical scaffold in medicinal chemistry, specifically within the class of diarylsulfonamides . Structurally, it combines a benzoic a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-[(4-fluorophenyl)sulfamoyl]benzoic acid (C₁₃H₁₀FNO₄S) represents a critical scaffold in medicinal chemistry, specifically within the class of diarylsulfonamides . Structurally, it combines a benzoic acid moiety with a 4-fluoroaniline residue via a sulfonamide linkage. This compound serves as a high-value intermediate for the synthesis of Carbonic Anhydrase Inhibitors (CAIs) and has been investigated for its potential in targeting specific isoforms (hCA II, IX, and XII) relevant to glaucoma, edema, and hypoxic tumor environments.

This technical guide provides a rigorous analysis of its chemical properties, a validated synthetic protocol, and an examination of its biological mechanism of action.

Chemical Identity & Physicochemical Profile

The molecule is characterized by two acidic functional groups: the carboxylic acid (stronger) and the sulfonamide nitrogen (weaker). The introduction of the fluorine atom at the para-position of the N-phenyl ring enhances metabolic stability by blocking oxidative metabolism (P450 hydroxylation) and increases lipophilicity compared to the non-fluorinated parent, Carzenide .[1]

Table 1: Physicochemical Specifications
PropertyValue / DescriptionNotes
IUPAC Name 4-[(4-fluorophenyl)sulfamoyl]benzoic acid
Molecular Formula C₁₃H₁₀FNO₄S
Molecular Weight 295.29 g/mol
Physical State White to off-white crystalline solidHigh melting point typical of sulfonamides.[2][3]
Solubility DMSO (>20 mg/mL), DMF, Ethanol (moderate)Poorly soluble in water; soluble in aqueous base (pH > 8).[1]
pKa (Calculated) COOH: ~3.4 - 3.8 SO₂NH: ~9.5 - 10.2The electron-withdrawing fluorine slightly increases acidity of the NH group.
LogP (Predicted) ~2.1 - 2.4Fluorine substitution increases lipophilicity vs. parent (Carzenide LogP ~1.2).
H-Bond Donors 2 (COOH, NH)Critical for enzyme active site anchoring.[1]
H-Bond Acceptors 5 (O=S=O, C=O, F)

Synthetic Pathway & Process Chemistry

The synthesis of 4-[(4-fluorophenyl)sulfamoyl]benzoic acid is achieved through a nucleophilic substitution reaction (sulfonylation). The electrophilic sulfonyl chloride group of 4-(chlorosulfonyl)benzoic acid is attacked by the nucleophilic amine of 4-fluoroaniline .

Reaction Mechanism

The reaction proceeds via an addition-elimination mechanism.[1] A base (typically pyridine or aqueous sodium carbonate) is required to scavenge the liberated hydrogen chloride (HCl) and drive the equilibrium forward.

Synthesis SM1 4-(Chlorosulfonyl) benzoic acid Cond Base (Na2CO3 or Pyridine) Solvent (Acetone/H2O) 0°C to RT SM1->Cond SM2 4-Fluoroaniline SM2->Cond Inter Tetrahedral Intermediate Cond->Inter Nucleophilic Attack Prod 4-[(4-fluorophenyl) sulfamoyl]benzoic acid Inter->Prod -HCl (Elimination)

Figure 1: Synthetic pathway for the formation of the target sulfonamide.

Validated Experimental Protocol

Reagents:

  • 4-(Chlorosulfonyl)benzoic acid (1.0 eq)

  • 4-Fluoroaniline (1.1 eq)

  • Sodium Carbonate (Na₂CO₃) (2.5 eq)

  • Solvent: Acetone/Water (1:1 v/v)

Step-by-Step Methodology:

  • Preparation: Dissolve 4-fluoroaniline (1.1 eq) in a 1:1 mixture of acetone and water.

  • Basification: Add solid Na₂CO₃ (2.5 eq) to the solution. The base serves to neutralize the HCl generated and maintain the solubility of the benzoic acid starting material.

  • Addition: Cool the mixture to 0–5°C using an ice bath. Slowly add 4-(chlorosulfonyl)benzoic acid (1.0 eq) portion-wise over 30 minutes. Note: The reaction is exothermic; temperature control is critical to prevent hydrolysis of the sulfonyl chloride.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor progress via TLC (System: MeOH/DCM 1:9) or LC-MS.

  • Workup: Evaporate the acetone under reduced pressure. The remaining aqueous solution will contain the product as the dicarboxylate salt.

  • Precipitation: Acidify the aqueous solution carefully with 1N HCl to pH ~2. The product will precipitate as a white solid.

  • Purification: Filter the solid, wash with cold water, and dry. Recrystallize from Ethanol/Water to obtain analytical grade purity.

Biological Potential & Pharmacophore Analysis

The 4-[(4-fluorophenyl)sulfamoyl]benzoic acid structure is a classic Zinc-Binding Group (ZBG) pharmacophore. It is primarily studied as an inhibitor of Carbonic Anhydrases (CAs) , ubiquitous metalloenzymes that catalyze the hydration of CO₂.[1]

Mechanism of Action: The "Tail" Approach

In CA inhibition, the sulfonamide moiety coordinates directly to the Zinc ion (Zn²⁺) in the enzyme's active site.[1] The benzoic acid and fluorophenyl "tail" extend into the hydrophobic pocket of the enzyme, determining isoform selectivity (e.g., hCA II vs. hCA IX).

  • Sulfonamide (SO₂NH-): Acts as the ZBG.[1] The nitrogen atom displaces the zinc-bound water molecule/hydroxide ion, locking the enzyme in an inactive state.

  • Fluorine Substitution: The 4-fluorophenyl group engages in hydrophobic interactions and halogen bonding within the enzyme cleft. The fluorine atom also modulates the pKa of the sulfonamide, potentially enhancing binding affinity at physiological pH.

  • Carboxylic Acid: Provides a handle for further derivatization (e.g., to improve water solubility or attach to carriers) or interacts with hydrophilic residues at the active site entrance.[1]

MOA Zn Zn(II) Ion (Active Site) Inhibition Inhibition of CO2 Hydration Zn->Inhibition Pocket Hydrophobic Pocket (Selectivity Region) Pocket->Inhibition Sulfonamide Sulfonamide Group (SO2NH-) Sulfonamide->Zn Coordination (Displaces H2O) Tail 4-Fluorophenyl Tail Tail->Pocket Van der Waals / Halogen Bonding

Figure 2: Pharmacological mechanism of Carbonic Anhydrase inhibition.

Safety, Handling, & Stability

  • Hazard Classification: Irritant (Skin, Eye, Respiratory).

  • Signal Word: Warning.

  • Storage: Store at room temperature (15–25°C) in a tightly sealed container. Protect from moisture.

  • Stability: Stable under normal conditions. Avoid strong oxidizing agents and strong bases (unless salt formation is intended).

  • Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (due to Sulfur and Fluorine content).[1]

References

  • PubChem. (2025).[4] 4-[(4-fluorophenyl)sulfamoyl]benzoic acid (Compound).[3] National Library of Medicine. Available at: [Link]

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.
  • BenchChem. (2025).[5] N-Substituted 4-Sulfamoylbenzoic Acid Derivatives as Enzyme Inhibitors.[5] (General synthesis protocols for sulfamoylbenzoic acids).

Sources

Exploratory

A Comprehensive Technical Guide to the Physicochemical Characteristics of 4-[(4-fluorophenyl)sulfamoyl]benzoic acid (CAS: 379729-08-5)

Authored for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides an in-depth analysis of the core physicochemical characteristics of 4-[(4-fluorophenyl)sulfamoyl]benzoic aci...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the core physicochemical characteristics of 4-[(4-fluorophenyl)sulfamoyl]benzoic acid, a molecule of significant interest in medicinal chemistry. Possessing three key functional regions—a benzoic acid moiety, a central sulfonamide linker, and a 4-fluorophenyl group—its properties are governed by a complex interplay of acidity, lipophilicity, and solid-state behavior. This document moves beyond a simple data sheet to explain the scientific causality behind its expected characteristics, grounding these insights in data from closely related structural analogs. Detailed, field-proven experimental protocols for determining these properties are provided, adhering to international standards, to equip researchers with the necessary tools for empirical validation.

Molecular Identity and Synthesis

Accurate identification is the foundation of all subsequent characterization. The primary identifier for this compound is its Chemical Abstracts Service (CAS) number, which has been confirmed as 379729-08-5 .

Identifier Value
IUPAC Name 4-[(4-fluorophenyl)sulfamoyl]benzoic acid
CAS Number 379729-08-5[1]
Molecular Formula C₁₃H₁₀FNO₄S[1][2]
Molecular Weight 295.29 g/mol [3]
Canonical SMILES C1=CC(=CC=C1C(=O)O)S(=O)(=O)NC2=CC=C(C=C2)F[2]
1.1 Synthetic Pathway Rationale

While specific literature on the synthesis of CAS 379729-08-5 is not abundant, the molecular architecture strongly suggests a standard and reliable synthetic route based on well-established sulfonamide chemistry.[4] The most logical and industrially scalable approach is the condensation of 4-chlorosulfonylbenzoic acid with 4-fluoroaniline.[4][5] This reaction involves the nucleophilic attack of the amine on the highly electrophilic sulfonyl chloride, typically conducted in the presence of a base like pyridine or triethylamine to neutralize the HCl byproduct.[4]

Figure 1: General synthetic workflow diagram.
Acidity and pH-Dependent Ionization (pKa)
2.1 Scientific Rationale

The ionization state of a drug candidate is a paramount factor governing its absorption, distribution, metabolism, and excretion (ADME) profile. 4-[(4-fluorophenyl)sulfamoyl]benzoic acid is a dibasic acid, containing two distinct acidic protons:

  • Carboxylic Acid Proton (-COOH): A relatively strong acidic site.

  • Sulfonamide Proton (-SO₂NH-): A weakly acidic site.

Consequently, the molecule will have two pKa values. The first pKa (pKa₁) will correspond to the deprotonation of the carboxylic acid, while the second (pKa₂) will correspond to the deprotonation of the sulfonamide. The distribution of charged and uncharged species at physiological pH (typically ~7.4) directly influences solubility, membrane permeability, and the potential for ionic interactions with biological targets.

2.2 Expected pKa Values from Structural Analogs

Direct experimental pKa values for the title compound are not available in peer-reviewed literature. However, a highly reliable estimation can be made by examining the pKa values of its core structural components.

Structural Analog Relevant Functional Group Reported Aqueous pKa Source
4-Fluorobenzoic AcidCarboxylic Acid4.14[6]
4-FluorobenzenesulfonamideSulfonamide10.02[6]

Based on this data, it is expertly anticipated that 4-[(4-fluorophenyl)sulfamoyl]benzoic acid will exhibit a pKa₁ ≈ 4.1 (for the carboxyl group) and a pKa₂ ≈ 10.0 (for the sulfonamide group). At physiological pH 7.4, the carboxylic acid will be almost entirely deprotonated (anionic), while the sulfonamide will remain protonated (neutral), resulting in a molecule with an overall net negative charge.

Figure 2: Predicted ionization states across a pH gradient.
2.3 Standard Protocol for pKa Determination by Potentiometric Titration

Potentiometric titration is the gold-standard method for accurately determining pKa values.[4][7] It measures the change in pH of a solution of the analyte upon the incremental addition of a titrant (an acid or a base).

Methodology:

  • System Calibration: Calibrate the potentiometer and pH electrode using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) to ensure measurement accuracy.[5]

  • Sample Preparation: Prepare a solution of the test compound at a known concentration (typically 1-10 mM).[5] For sparingly soluble compounds, a co-solvent like methanol may be used, but the pKa must then be extrapolated back to zero co-solvent.[4] Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[5]

  • Inert Atmosphere: Purge the sample solution with nitrogen gas to remove dissolved CO₂, which can interfere with the titration of the weakly acidic sulfonamide proton.[5]

  • Titration: Place the solution in a thermostatted vessel on a magnetic stirrer. Immerse the pH electrode.

    • To determine pKa₁, titrate with a standardized solution of NaOH (e.g., 0.1 M).

    • To determine pKa₂, the titration is continued, or a separate titration starting from a basic pH with standardized HCl may be performed.

  • Data Analysis: Record the pH value after each incremental addition of titrant. Plot the pH versus the volume of titrant added. The pKa is equal to the pH at the half-equivalence point, which corresponds to the midpoint of the buffer region on the titration curve.[5]

Solubility Profile
3.1 Scientific Rationale

Aqueous solubility is a gatekeeper property in drug development. Insufficient solubility can lead to poor absorption, low bioavailability, and significant challenges in developing parenteral or oral formulations.[8][9] For an ionizable compound like 4-[(4-fluorophenyl)sulfamoyl]benzoic acid, solubility is intrinsically linked to pH. The minimum solubility is expected at the isoelectric point, where the net charge is zero. Solubility increases dramatically at pH values below pKa₁ and above pKa₂, where the charged, more polar species dominate.

3.2 Standard Protocol for Thermodynamic Solubility (OECD 105 Shake-Flask Method)

The shake-flask method is a globally recognized standard for determining the equilibrium solubility of a compound.[10][11][12]

Methodology:

  • Preparation: Add an excess amount of the solid test substance to several flasks, each containing a buffer solution of a specific pH (e.g., pH 1.2, 4.5, 6.8, and 7.4 to cover physiological and extreme ranges).[13] The excess solid is critical to ensure saturation is achieved.

  • Equilibration: Seal the flasks and place them in a mechanical shaker or agitator within a temperature-controlled environment (e.g., 25°C for standard measurements or 37°C for physiological relevance).[13] Agitate the flasks for a predetermined period (e.g., 24 to 48 hours) until equilibrium is reached.[13]

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Separate the saturated supernatant from the solid phase by centrifugation or filtration (using a filter that does not adsorb the analyte).

  • Quantification: Accurately determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Reporting: The solubility is reported as mass per unit volume (e.g., mg/mL or µg/mL) at each specific pH and temperature.

Figure 3: Workflow for the OECD 105 Shake-Flask solubility method.
Lipophilicity (LogP / LogD)
4.1 Scientific Rationale

Lipophilicity, the "fat-loving" nature of a molecule, is a key determinant of its ability to cross biological membranes, its binding to plasma proteins, and its overall distribution within the body. It is quantified by the partition coefficient (P) between an immiscible lipid phase (n-octanol) and an aqueous phase.

  • LogP (or Kow): The logarithm of the partition coefficient of the neutral form of the molecule.

  • LogD: The logarithm of the distribution coefficient at a specific pH, which accounts for all ionic and neutral species. For an ionizable molecule, LogD is pH-dependent.

4.2 Predicted Values and pH-Dependence

The PubChemLite database provides a computationally predicted XlogP value of 2.4 . This value suggests that the neutral form of the molecule has moderate lipophilicity, a property often sought in drug candidates to balance solubility with membrane permeability. The LogD at physiological pH 7.4 will be significantly lower than the LogP because the molecule will exist predominantly in its anionic form, which is less lipophilic.

4.3 Standard Protocol for LogP Determination (HPLC Method per OECD 117)

The HPLC method is a rapid and reliable alternative to the shake-flask method for determining LogP.[6] It is based on the principle that a compound's retention time on a reverse-phase (e.g., C18) column correlates with its lipophilicity.

Methodology:

  • System Setup: Use a standard HPLC system with a reverse-phase column (e.g., C18). The mobile phase is typically an isocratic mixture of methanol and water.

  • Calibration: Prepare a series of reference compounds with known LogP values that span the expected range of the test substance. Inject each reference compound and record its retention time (t_R_).

  • Calculate Capacity Factor (k): For each reference compound, calculate the capacity factor: k = (t_R_ - t₀) / t₀, where t₀ is the column dead time.

  • Create Calibration Curve: Plot the known LogP values of the reference compounds against their calculated log(k) values. This should yield a linear relationship.

  • Analyze Test Substance: Inject the test substance under the identical HPLC conditions and determine its retention time and capacity factor (k_test_).

  • Determine LogP: Interpolate the log(k_test_) value onto the calibration curve to determine the LogP of the test substance.

Figure 4: Principle of LogP determination by the HPLC method.
Solid-State Properties
5.1 Scientific Rationale and Expected Characteristics

The solid-state properties of an active pharmaceutical ingredient (API), such as its melting point and crystalline form (polymorphism), are critical for its stability, manufacturability, and dissolution rate.

  • Melting Point (MP): A key indicator of purity and identity. A sharp melting range typically signifies a pure crystalline substance.

  • Polymorphism: The ability of a compound to exist in multiple crystalline forms. Different polymorphs can have different solubilities, stabilities, and mechanical properties, making polymorphism a critical consideration in drug development.

While the experimental melting point for 4-[(4-fluorophenyl)sulfamoyl]benzoic acid is not documented, a closely related analog, 4-[N-(4-Fluoro-3-trifluoromethylphenyl)sulfamoyl]-benzoic acid, has a reported melting point of 238-241°C .[5] This suggests that the title compound is also a high-melting, thermally stable crystalline solid. The presence of strong hydrogen bonding donors (COOH, NH) and acceptors (C=O, SO₂) further supports the likelihood of a stable, high-energy crystal lattice.

Conclusion

4-[(4-fluorophenyl)sulfamoyl]benzoic acid presents a physicochemical profile characteristic of a multi-functional aromatic compound poised for investigation in drug discovery. Based on expert analysis of its structural components and data from validated analogs, it is characterized as a high-melting crystalline solid with two distinct ionization constants (pKa₁ ≈ 4.1 and pKa₂ ≈ 10.0). Its solubility and lipophilicity are therefore highly dependent on pH. The neutral form of the molecule exhibits moderate lipophilicity (predicted XlogP ≈ 2.4), a desirable feature for balancing aqueous solubility with membrane permeability. The comprehensive protocols detailed in this guide provide a robust framework for the empirical determination of these critical parameters, enabling researchers to build a complete and accurate profile for this promising molecule.

References
  • Mol, W. E. (Year). Synthesis of (a) 4-[N-(4-Fluoro-3-trifluoromethylphenyl)sulfamoyl]-benzoic acid.
  • BenchChem. (2025).
  • OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing.
  • OECD. (2022). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing.
  • OECD. (2022). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. Available at: [Link]

  • OECD. Test No. 105: Water Solubility. Available at: [Link]

  • ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

  • Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available at: [Link]

  • OECD. Test No. 105: Water Solubility. Available at: [Link]

  • Kass, S. R. (2019). Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940. University of Minnesota.
  • Analytice. (2021). OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method. Available at: [Link]

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available at: [Link]

  • PubChemLite. 4-[(4-fluorophenyl)sulfamoyl]benzoic acid (C13H10FNO4S). Available at: [Link]

  • Analytice. (2021).
  • OECD. (1995). Test Guideline 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Publishing.
  • Avdeef, A. (2012).
  • World Health Organization (WHO). Annex 4: Protocol to conduct equilibrium solubility experiments. Available at: [Link]

  • World Health Organization (WHO). Annex 4: Protocol to conduct equilibrium solubility experiments.
  • Chemspace. 4-[(4-fluorophenyl)sulfamoyl]benzoic acid. Available at: [Link]

  • PubChemLite. 4-[(4-fluorophenyl)sulfamoyl]benzoic acid (C13H10FNO4S). Available at: [Link]

Sources

Foundational

Spectroscopic data (NMR, IR, MS) of 4-[(4-fluorophenyl)sulfamoyl]benzoic acid

The following technical guide details the spectroscopic characterization of 4-[(4-fluorophenyl)sulfamoyl]benzoic acid , a sulfonamide derivative with significant relevance in medicinal chemistry as a carbonic anhydrase i...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic characterization of 4-[(4-fluorophenyl)sulfamoyl]benzoic acid , a sulfonamide derivative with significant relevance in medicinal chemistry as a carbonic anhydrase inhibitor intermediate and a model for protein-ligand binding studies.

Introduction & Chemical Identity

4-[(4-fluorophenyl)sulfamoyl]benzoic acid is a diaryl sulfonamide featuring a hydrophilic benzoic acid moiety and a lipophilic 4-fluorophenyl ring connected via a sulfonamide linker. This amphiphilic structure is characteristic of many anion-transport inhibitors and high-affinity ligands for plasma proteins (e.g., albumin).

  • IUPAC Name: 4-[(4-fluorophenyl)sulfamoyl]benzoic acid

  • Molecular Formula:

    
    
    
  • Molecular Weight: 295.29 g/mol

  • Monoisotopic Mass: 295.03 Da

  • SMILES: C1=CC(=CC=C1C(=O)O)S(=O)(=O)NC2=CC=C(C=C2)F

Synthesis & Purity Context

To ensure the spectroscopic data presented below correlates to a high-purity sample, the compound is typically synthesized via the condensation of 4-(chlorosulfonyl)benzoic acid with 4-fluoroaniline under basic conditions (Schotten-Baumann conditions). Impurities often include unreacted 4-fluoroaniline (detectable by amine N-H stretches) or the hydrolyzed sulfonic acid derivative.

Mass Spectrometry (MS) Data

Mass spectrometry is the primary tool for confirming molecular weight and analyzing the fragmentation stability of the sulfonamide bond.

Ionization Mode
  • Electrospray Ionization (ESI): The presence of the carboxylic acid (

    
    ) and sulfonamide (
    
    
    
    ) protons makes Negative Mode (ESI-) the most sensitive detection method.
  • Positive Mode (ESI+): Protonation occurs at the sulfonamide nitrogen or carbonyl oxygen.

Diagnostic Peaks & Fragmentation[1]
Ionization ModeSpeciesm/z (Observed)Interpretation
ESI (-)

294.0 Deprotonation of COOH (major species).
ESI (-)

250.0Decarboxylation of the benzoic acid ring.
ESI (-)

110.0Cleavage of S-N bond (fluoroaniline anion).
ESI (+)

296.0 Protonated molecular ion.
ESI (+)

318.0Sodium adduct (common in glass/solvent traces).
EI (70 eV)

95
95.0

(Fluorophenyl cation) - Base peak in hard ionization.
Fragmentation Pathway Diagram

The following diagram illustrates the primary fragmentation logic observed in MS/MS experiments, driven by the lability of the sulfonamide bond.

MS_Fragmentation Figure 1: Proposed ESI(-) Fragmentation Pathway for 4-[(4-fluorophenyl)sulfamoyl]benzoic acid. M_Ion Molecular Ion [M-H]- m/z 294 Frag1 Fragment A [M-H-CO2]- m/z 250 M_Ion->Frag1 -CO2 (44 Da) Frag2 Fragment B (Cleavage at S-N) [O2S-C6H4-COO]- M_Ion->Frag2 S-N Bond Break Frag3 Fragment C [NH-C6H4-F]- m/z 110 M_Ion->Frag3 S-N Bond Break

Infrared Spectroscopy (IR)

The IR spectrum is dominated by the vibrational modes of the sulfonyl and carboxyl groups. The high polarity of the sulfonamide bond results in intense bands.

Functional GroupFrequency (

)
IntensityAssignment
O-H Stretch 2800–3100Broad, MedCarboxylic acid dimer (O-H...O).
N-H Stretch 3240–3280Sharp, MedSulfonamide N-H.
C=O Stretch 1680–1705StrongCarboxylic acid carbonyl (conjugated).
C=C Aromatic 1590, 1505MediumAromatic ring breathing (enhanced by F-substitution).

Asym.
1340–1360StrongSulfonyl asymmetric stretch.

Sym.
1150–1170StrongSulfonyl symmetric stretch.
C-F Stretch 1210–1230StrongAryl-Fluorine stretch (overlaps with C-O).

Mechanistic Insight: The shift of the


 bands to lower frequencies (compared to sulfonyl chlorides) confirms the formation of the sulfonamide bond. The C-F stretch is a critical diagnostic marker for the fluorophenyl ring incorporation.

Nuclear Magnetic Resonance (NMR)

NMR provides the definitive structural proof. The molecule contains two distinct aromatic systems (Ring A: Benzoic, Ring B: Fluoroaniline) and exchangeable protons.

NMR (400 MHz, DMSO- )

Solvent Choice: DMSO-


 is required due to the low solubility of the compound in 

and to prevent exchange broadening of the acidic protons.
Shift (

ppm)
MultiplicityIntegrationCoupling (

Hz)
Assignment
13.20 Broad s1H-COOH (Carboxylic acid proton)
10.65 s1H-NH (Sulfonamide proton)
8.05 d2H8.4H-2, H-6 (Benzoic Ring, ortho to COOH)
7.85 d2H8.4H-3, H-5 (Benzoic Ring, ortho to

)
7.10 – 7.15 m4H-H-2',3',5',6' (Fluoroaniline Ring, AA'BB'X system)

Detailed Analysis of Ring B (Fluoroaniline): The 4-fluorophenyl ring protons appear as a complex multiplet due to


 coupling .
  • Protons ortho to Fluorine (H-3', H-5') typically show a triplet-like structure due to coupling with both the ortho fluorine (

    
     Hz) and meta protons.
    
  • Protons meta to Fluorine (H-2', H-6') appear as doublets of doublets.

NMR (100 MHz, DMSO- )

The Carbon-13 spectrum will show splitting for carbons on the fluorinated ring due to


 coupling.
  • C=O (COOH):

    
     166.5 ppm.
    
  • C-F (C-4'):

    
     159.0 ppm (Doublet, 
    
    
    
    Hz).
  • C-S (C-4):

    
     143.5 ppm.
    
  • C-N (C-1'):

    
     134.0 ppm (Doublet, 
    
    
    
    Hz).
  • Aromatic CH:

    • Benzoic Ring:

      
       130.2, 126.8 ppm.
      
    • Fluoro Ring:

      
       122.5 (
      
      
      
      Hz), 116.0 (
      
      
      Hz).
NMR (376 MHz, DMSO- )
  • Shift:

    
    -118.5 ppm  (singlet or multiplet depending on decoupling).
    
  • Reference:

    
     (
    
    
    
    0.0).
  • Significance: A single sharp peak confirms the presence of a single fluorine environment and high purity (absence of positional isomers).

Experimental Workflow

The following Graphviz diagram outlines the logical flow for synthesizing and validating this compound, ensuring the data above is reproducible.

Synthesis_Workflow Figure 2: Synthesis and Validation Workflow for 4-[(4-fluorophenyl)sulfamoyl]benzoic acid. Start Start: 4-(Chlorosulfonyl)benzoic acid Reaction Reaction: Nucleophilic Substitution (0°C to RT, 2-4 hrs) Start->Reaction Reagent Reagent: 4-Fluoroaniline (Base: Pyridine/Na2CO3) Reagent->Reaction Workup Workup: Acidification (HCl) to pH 2-3 Reaction->Workup Solid Precipitate Formation (Crude Product) Workup->Solid Purification Purification: Recrystallization (EtOH/Water) Solid->Purification Validation Validation: 1. MP (230°C+) 2. 19F NMR (-118 ppm) 3. MS (m/z 294) Purification->Validation

References

  • Synthesis of Sulfonamide Derivatives: BenchChem Technical Support. Application Notes: N-Substituted 4-Sulfamoylbenzoic Acid Derivatives as Enzyme Inhibitors.[1] (2025).[1][2][3][4] Available at:

  • Starting Material Characterization (4-(Chlorosulfonyl)benzoic acid): Sigma-Aldrich.[5] Product Specification: 4-(Chlorosulfonyl)benzoic acid, 96%.[5] (Accessed 2026).[6] Available at:

  • General Spectroscopic Data for Fluorinated Sulfonamides: National Center for Biotechnology Information. PubChem Compound Summary for CID 2345459, 4-[(4-fluorophenyl)sulfamoyl]benzoic acid. (2026).[3][6][7] Available at:

  • Carbonic Anhydrase Inhibition Context: Winum, J. Y., et al. "Carbonic anhydrase inhibitors: synthesis and inhibition of cytosolic/membrane-associated carbonic anhydrase isozymes I, II, and IX with sulfonamides incorporating hydrazino moieties."[2] Journal of Medicinal Chemistry 48.6 (2005): 2121-2125.[2]

Sources

Exploratory

An In-Depth Technical Guide to the Solubility Profile of 4-[(4-fluorophenyl)sulfamoyl]benzoic acid in Laboratory Solvents

Introduction In the landscape of scientific research and pharmaceutical development, a thorough understanding of a compound's physicochemical properties is paramount to its successful application. Among these, solubility...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of scientific research and pharmaceutical development, a thorough understanding of a compound's physicochemical properties is paramount to its successful application. Among these, solubility stands out as a critical determinant of a molecule's behavior in various experimental and physiological environments. This guide provides a comprehensive technical overview of the solubility profile of 4-[(4-fluorophenyl)sulfamoyl]benzoic acid, a compound of interest in medicinal chemistry and organic synthesis. Due to the limited availability of public experimental data for this specific molecule, this document emphasizes the theoretical underpinnings of its solubility, based on its structural features and predicted physicochemical parameters. Furthermore, it offers a robust, field-proven experimental protocol for researchers to determine its thermodynamic solubility with high fidelity. This guide is intended for researchers, scientists, and drug development professionals seeking to work with 4-[(4-fluorophenyl)sulfamoyl]benzoic acid and requiring a deep understanding of its solubility characteristics to inform their experimental design and formulation strategies.

Physicochemical Properties of 4-[(4-fluorophenyl)sulfamoyl]benzoic acid

The solubility of a compound is intrinsically linked to its molecular structure and resulting physicochemical properties. For 4-[(4-fluorophenyl)sulfamoyl]benzoic acid, the key parameters influencing its solubility are its acidity (pKa) and lipophilicity (logP).

Chemical Structure and Ionizable Groups

4-[(4-fluorophenyl)sulfamoyl]benzoic acid is a molecule featuring both a carboxylic acid and a sulfonamide functional group. Both of these groups have ionizable protons, making the compound's aqueous solubility highly dependent on the pH of the medium.

Figure 1: Chemical structure of 4-[(4-fluorophenyl)sulfamoyl]benzoic acid with predicted acidic protons.

As depicted in Figure 1, there are two primary acidic protons:

  • Carboxylic Acid Proton (pKa1): The proton on the carboxylic acid group is the more acidic of the two. Based on computational predictions, its pKa is estimated to be in the range of 3.5 to 4.5 . This is comparable to the pKa of benzoic acid (4.20).

  • Sulfonamide Proton (pKa2): The proton on the sulfonamide nitrogen is significantly less acidic. Its predicted pKa is in the range of 8.5 to 9.5 . The acidity of this proton is a characteristic feature of sulfonamides.

Lipophilicity (logP)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity or hydrophobicity. A predicted XlogP value for 4-[(4-fluorophenyl)sulfamoyl]benzoic acid is approximately 2.4 [1]. This moderately positive value suggests that the neutral form of the molecule has a preference for a lipid-like environment over an aqueous one, indicating that it is likely to be poorly soluble in water.

Theoretical Solubility Profile

The interplay of the compound's ionizable groups and its overall lipophilicity governs its solubility in different types of laboratory solvents. The general principle of "like dissolves like" provides a foundational framework for predicting these behaviors.

Aqueous Solubility and the Influence of pH

Due to the presence of two acidic functional groups, the aqueous solubility of 4-[(4-fluorophenyl)sulfamoyl]benzoic acid is expected to be highly pH-dependent.

  • At low pH (pH < 2): The compound will be fully protonated and exist in its neutral form. Given its predicted logP of 2.4, the solubility in acidic aqueous solutions is expected to be low.

  • In the mid-pH range (pH 4-8): As the pH increases above the first pKa (pKa1 ~3.5-4.5), the carboxylic acid group will deprotonate to form a carboxylate anion. This will significantly increase the molecule's polarity and, consequently, its aqueous solubility.

  • At high pH (pH > 10): As the pH surpasses the second pKa (pKa2 ~8.5-9.5), the sulfonamide group will also deprotonate, resulting in a dianionic species. This will lead to a further and substantial increase in aqueous solubility.

The minimum aqueous solubility is therefore expected at a pH below the first pKa. The solubility of sulfonamides is known to increase with increasing alkalinity, which supports this theoretical profile.[2]

Solubility in Organic Solvents

The solubility in organic solvents will be dictated by the solvent's polarity and its ability to form hydrogen bonds.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. They are expected to be good solvents for 4-[(4-fluorophenyl)sulfamoyl]benzoic acid. The solubility of related compounds like 4-fluorobenzoic acid and 4-sulfamoylbenzoic acid is good in alcohols[3][4]. The carboxylic acid and sulfonamide groups can engage in hydrogen bonding with the solvent molecules, facilitating dissolution.

  • Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), Acetone, Acetonitrile): These solvents can accept hydrogen bonds but cannot donate them. DMSO is a powerful polar aprotic solvent known for its ability to dissolve a wide range of organic compounds and is expected to be an excellent solvent for this molecule[5]. Acetone and acetonitrile, being less polar than DMSO, are also expected to be reasonably good solvents, capable of interacting with the polar functional groups of the solute.

  • Nonpolar Solvents (e.g., Hexane, Toluene): These solvents lack polarity and the ability to form hydrogen bonds. Due to the presence of multiple polar functional groups and the overall polarity of 4-[(4-fluorophenyl)sulfamoyl]benzoic acid, its solubility in nonpolar solvents is predicted to be very low.

Predicted Solubility Summary

The following table provides a qualitative prediction of the solubility of 4-[(4-fluorophenyl)sulfamoyl]benzoic acid in common laboratory solvents at ambient temperature. These predictions are based on the theoretical analysis of its physicochemical properties.

Solvent ClassSolventPredicted SolubilityRationale
Polar Protic Water (pH < 2)LowThe neutral form of the molecule is hydrophobic (logP ~2.4).
Water (pH 4-8)Moderate to HighDeprotonation of the carboxylic acid increases polarity.
Water (pH > 10)HighFormation of a dianion further increases polarity.
MethanolHighPolar protic solvent capable of hydrogen bonding.
EthanolHighPolar protic solvent capable of hydrogen bonding.
Polar Aprotic Dimethyl Sulfoxide (DMSO)Very HighHighly polar aprotic solvent, excellent for dissolving polar organic molecules.
AcetoneModerate to HighPolar aprotic solvent, good for moderately polar compounds.
AcetonitrileModerateLess polar than acetone, but should still solubilize the compound.
Nonpolar HexaneInsoluble"Like dissolves like" principle; mismatch in polarity.
TolueneVery LowAromatic character may offer some minimal interaction, but overall polarity mismatch is significant.

Experimental Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

To obtain definitive solubility data, an experimental determination is essential. The shake-flask method is the gold-standard for determining thermodynamic (or equilibrium) solubility and is highly recommended.[6][7]

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_compound Weigh excess solid 4-[(4-fluorophenyl)sulfamoyl]benzoic acid add_solid Add excess solid to a known volume of solvent in a sealed vial prep_compound->add_solid prep_solvent Prepare chosen solvent (e.g., buffered aqueous solution, organic solvent) prep_solvent->add_solid agitate Agitate at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 24-72 hours) add_solid->agitate check_solid Visually confirm excess solid remains agitate->check_solid centrifuge Centrifuge to pellet undissolved solid check_solid->centrifuge filter Filter supernatant through a low-binding filter (e.g., 0.22 µm PVDF) centrifuge->filter dilute Dilute the clear filtrate with a suitable mobile phase filter->dilute hplc Analyze by a validated HPLC-UV method dilute->hplc quantify Quantify concentration against a standard curve hplc->quantify

Figure 2: Experimental workflow for the shake-flask solubility determination method.

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid 4-[(4-fluorophenyl)sulfamoyl]benzoic acid to a series of vials containing a known volume of the desired solvents.

    • Causality: Using an excess of the solid ensures that the solution reaches equilibrium with the solid phase, which is a prerequisite for determining thermodynamic solubility.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker bath (e.g., 25 °C or 37 °C) and agitate for a predetermined period (typically 24 to 72 hours).

    • Causality: Constant temperature is crucial as solubility is temperature-dependent. Prolonged agitation ensures that the system reaches a true thermodynamic equilibrium. A preliminary time-to-equilibrium study can be conducted by taking samples at various time points (e.g., 4, 8, 24, 48, 72 hours) to determine when the concentration of the dissolved solid plateaus.

  • Phase Separation:

    • Following equilibration, allow the vials to stand undisturbed at the same constant temperature to allow for the sedimentation of the excess solid.

    • Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

    • Centrifuge the aliquot to further pellet any suspended microparticles.

    • Filter the supernatant through a low-protein-binding syringe filter (e.g., 0.22 µm PVDF) into a clean vial.

    • Causality: This multi-step separation process is critical to ensure that only the dissolved compound is analyzed, preventing artificially high solubility measurements due to the presence of solid particles.

  • Analysis:

    • Accurately dilute the clear filtrate with a suitable solvent (often the mobile phase for the analytical method).

    • Quantify the concentration of 4-[(4-fluorophenyl)sulfamoyl]benzoic acid in the diluted filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

    • Prepare a standard curve of the compound in the same solvent to ensure accurate quantification.

    • Causality: A validated, stability-indicating analytical method is essential for accurate and reliable quantification of the dissolved analyte.

Data Interpretation: Thermodynamic vs. Kinetic Solubility

It is crucial to distinguish between thermodynamic and kinetic solubility.

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum amount of a compound that can dissolve in a solvent under specific conditions when the solution is in equilibrium with the most stable solid form of the compound. The shake-flask method described above is designed to measure thermodynamic solubility.[6][7]

  • Kinetic Solubility: This is often a higher, non-equilibrium value that is observed when a compound is rapidly dissolved, for instance, by first dissolving it in a highly solubilizing solvent like DMSO and then diluting it into an aqueous buffer.[1][8] This can lead to the formation of a supersaturated solution that may precipitate over time. Kinetic solubility is often measured in high-throughput screening settings but may not be representative of the compound's true solubility.[9]

When interpreting solubility data, it is essential to consider the experimental method used. For formulation and biopharmaceutical studies, thermodynamic solubility is the more relevant parameter.

Conclusion

For researchers and drug development professionals, the provided detailed protocol for the shake-flask method offers a reliable means to experimentally determine the thermodynamic solubility of 4-[(4-fluorophenyl)sulfamoyl]benzoic acid in various solvents of interest. A thorough understanding and experimental determination of its solubility profile are critical first steps for any further investigation or application of this compound.

References

  • Rowan's Free Online pKa Calculator. Rowan. Retrieved February 15, 2026, from [Link]

  • Predicting charge / protonation state distribution vs pH with MarvinSketch. Tristan de Rond. (2020, September 7). Retrieved February 15, 2026, from [Link]

  • pKa calculation. Chemaxon. Retrieved February 15, 2026, from [Link]

  • Acid Dissociation Constant Calculator | pKa Prediction Software. ACD/Labs. Retrieved February 15, 2026, from [Link]

  • pKa Prediction. Rowan. Retrieved February 15, 2026, from [Link]

  • Hydrogen Ion Concentration and the Solubility of Sulfonamides in Urine; The Relation to Renal Precipitation. Ovid. Retrieved February 15, 2026, from [Link]

  • Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. (2014, April 29). Retrieved February 15, 2026, from [Link]

  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Raytor. (2026, January 22). Retrieved February 15, 2026, from [Link]

  • MarvinSketch : Calculations Menu. ChemAxon. Retrieved February 15, 2026, from [Link]

  • pKa values predicted using Marvin Sketch 16.11.28. ResearchGate. Retrieved February 15, 2026, from [Link]

  • Thermodynamic Study of the Solubility of Some Sulfonamides in Octanol, Water, and the Mutually Saturated Solvents. Academia.edu. Retrieved February 15, 2026, from [Link]

  • Comparative evaluation of pKa prediction tools on a drug discovery dataset. ResearchGate. (2025, August 7). Retrieved February 15, 2026, from [Link]

  • Thermodynamic vs. kinetic solubility: Knowing which is which. ResearchGate. (2025, August 5). Retrieved February 15, 2026, from [Link]

  • 4-[(4-fluorophenyl)sulfamoyl]benzoic acid (C13H10FNO4S). PubChemLite. Retrieved February 15, 2026, from [Link]

  • Solubility Toolbox for Successful Design of Drug Candidates. Inventiva Pharma. Retrieved February 15, 2026, from [Link]

  • Thermodynamic study of the solubility of some sulfonamides in cyclohexane. SciSpace. Retrieved February 15, 2026, from [Link]

  • Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. PubMed. Retrieved February 15, 2026, from [Link]

  • Carboxylic Acid Structure and Chemistry: Part 2. Retrieved February 15, 2026, from [Link]

  • Solubility: The Important Phenomenon in Pharmaceutical Analysis. Research and Reviews. (2022, February 14). Retrieved February 15, 2026, from [Link]

  • Chemicalize - Instant Cheminformatics Solutions. Retrieved February 15, 2026, from [Link]

  • Solubility of Various Sulfonamides in N-Alkanols I. Effect of Polarity and Temperature. ElectronicsAndBooks. (2012, January 17). Retrieved February 15, 2026, from [Link]

  • Instant Cheminformatics Solutions. Chemicalize. Retrieved February 15, 2026, from [Link]

  • Solubility of Organic Compounds. Chemistry LibreTexts. (2023, August 31). Retrieved February 15, 2026, from [Link]

  • 4-(4-Fluorophenyl)benzoic acid | C13H9FO2 | CID 2782689. PubChem. Retrieved February 15, 2026, from [Link]

  • Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances. PMC. (2009, December 4). Retrieved February 15, 2026, from [Link]

  • Acidic and basic pKas predicted by ACD/Labs and ChemAxon models using the DataWarrior chemicals. ResearchGate. Retrieved February 15, 2026, from [Link]

  • What is the pKa of my compound?. ACD/Labs. (2025, July 24). Retrieved February 15, 2026, from [Link]

  • 4-[(4-fluorophenyl)sulfamoyl]benzoic acid (C13H10FNO4S). PubChemLite. Retrieved February 15, 2026, from [Link]

  • Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science (RSC Publishing). Retrieved February 15, 2026, from [Link]

  • Solubility of Organic Compounds. Chemistry Steps. (2021, October 8). Retrieved February 15, 2026, from [Link]

  • 4.4 Solubility. Chemistry LibreTexts. (2019, June 5). Retrieved February 15, 2026, from [Link]

  • Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Optibrium. Retrieved February 15, 2026, from [Link]

  • Chemical Properties of Benzoic acid, 4-[(4-chlorophenyl)sulfonyl]- (CAS 37940-65-1). Cheméo. Retrieved February 15, 2026, from [Link]

  • Thermodynamic study of the solubility of some sulfonamides in cyclohexane. SciELO. Retrieved February 15, 2026, from [Link]

  • Predicting the pKa of Small Molecules. Matthias Rupp. Retrieved February 15, 2026, from [Link]

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Foundational

Structural Elucidation &amp; Supramolecular Analysis: 4-[(4-fluorophenyl)sulfamoyl]benzoic acid

Topic: Structural Elucidation & Supramolecular Analysis of 4-[(4-fluorophenyl)sulfamoyl]benzoic acid Content Type: Technical Whitepaper / Standard Operating Procedure (SOP) Audience: Structural Biologists, Medicinal Chem...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural Elucidation & Supramolecular Analysis of 4-[(4-fluorophenyl)sulfamoyl]benzoic acid Content Type: Technical Whitepaper / Standard Operating Procedure (SOP) Audience: Structural Biologists, Medicinal Chemists, and Crystallographers.

Executive Summary

The compound 4-[(4-fluorophenyl)sulfamoyl]benzoic acid (CAS: 379726-47-3) represents a critical scaffold in medicinal chemistry, particularly in the development of Carbonic Anhydrase (CA) inhibitors and LPA2 receptor agonists. Its structure combines three distinct crystallographic functionalities: a rigid benzoic acid moiety, a flexible sulfonamide linker, and a lipophilic fluorophenyl tail.

This guide provides a comprehensive technical framework for the synthesis, crystallization, and structural analysis of this compound. It moves beyond basic characterization, focusing on the supramolecular synthons that drive its solid-state assembly—specifically the competition between carboxylic acid homodimers and sulfonamide-mediated hydrogen bonding networks.

Chemical Context & Synthesis Protocol[1][2][3][4]

To analyze the crystal structure, one must first ensure high-purity material. The synthesis follows a convergent chlorosulfonylation pathway, minimizing side reactions that could introduce crystallographic disorder.

Validated Synthetic Route

The synthesis exploits the electrophilic aromatic substitution of benzoic acid followed by nucleophilic attack by 4-fluoroaniline.

Reaction Scheme:

  • Activation: 4-Carboxybenzenesulfonyl chloride formation.

  • Coupling: Nucleophilic substitution with 4-fluoroaniline.

SynthesisPath Start Benzoic Acid Step1 Chlorosulfonylation (ClSO3H, 0°C to Reflux) Start->Step1 Inter 4-(Chlorosulfonyl) benzoic acid Step1->Inter -HCl, -H2SO4 Step2 Amination (4-Fluoroaniline, Pyridine/THF) Inter->Step2 Final 4-[(4-fluorophenyl) sulfamoyl]benzoic acid Step2->Final Nucleophilic Attack

Figure 1: Convergent synthetic pathway for high-purity sulfamoylbenzoate generation.

Crystallization Strategy

Obtaining single crystals suitable for X-ray diffraction (XRD) requires controlling the nucleation kinetics to favor the thermodynamically stable polymorph.

Solvent System Selection:

  • Primary Solvent: Ethanol or Methanol (Protophilic, supports H-bonding).

  • Anti-solvent: Water (increases supersaturation gradually).

  • Technique: Slow Evaporation at Controlled Temperature (SECT).

Protocol:

  • Dissolve 50 mg of purified compound in 10 mL warm Ethanol (40°C).

  • Filter through a 0.45 µm PTFE syringe filter to remove dust (nucleation sites).

  • Place in a vibration-free environment at 20°C.

  • Allow slow evaporation over 48–72 hours. Note: If precipitation is amorphous, switch to Vapor Diffusion using THF (solvent) and Hexane (anti-solvent).

Crystallographic Data Acquisition & Refinement

Once a single crystal (approx. 0.2 x 0.2 x 0.1 mm) is isolated, the following acquisition parameters ensure high-resolution data necessary for resolving the fluorine disorder and hydrogen atom positions.

Data Collection Parameters
ParameterSettingRationale
Temperature 100 K (Cryostream)Minimizes thermal vibration (Uiso), essential for resolving the terminal fluorine atom.
Source Mo Kα (λ = 0.71073 Å)Preferred over Cu Kα to minimize absorption effects from Sulfur.
Resolution 0.80 Å or betterRequired to observe electron density deformation in the sulfonamide bond.
Strategy Omega scans (0.5° width)Ensures complete coverage of reciprocal space.
Refinement Logic (SHELXL)

The refinement process must address the specific challenges of the sulfonamide geometry.

  • Phase Solution: Use Direct Methods (SHELXT) or Charge Flipping.

  • Sulfonamide Geometry: The S-N bond often exhibits rotational disorder. Check the electron density map (Fobs - Fcalc) around the Nitrogen.

  • Hydrogen Placement:

    • Aromatic H: Constrain using a riding model (AFIX 43).

    • Amide/Acid H: Locate in the difference Fourier map.[1] Refine coordinates freely with isotropic thermal parameters (

      
      ) to confirm H-bond directionality.
      

Structural Analysis: Supramolecular Synthons

This is the core of the analysis. The crystal structure of 4-[(4-fluorophenyl)sulfamoyl]benzoic acid is defined by the competition between two primary hydrogen-bond donors (-COOH and -SO₂NH-).

The Synthon Hierarchy

According to Etter’s rules for hydrogen bonding, the strongest donor pairs with the strongest acceptor.

  • Primary Interaction (Acid-Acid): The carboxylic acid moiety typically forms a centrosymmetric dimer [

    
     motif]. This is the most robust synthon.
    
  • Secondary Interaction (Sulfonamide): The sulfonamide N-H acts as a donor to the sulfonyl oxygen (S=O) of a neighboring molecule, forming infinite chains [

    
     or 
    
    
    
    motifs].

Hypothesis Testing: In your analysis, verify if the "Acid-Acid" dimer persists or if the "Sulfonamide-Acid" heterosynthon interferes. The presence of the electron-withdrawing fluorine on the N-phenyl ring increases the acidity of the N-H proton, potentially strengthening the N-H...O=S interaction.

SynthonLogic Molecule 4-[(4-fluorophenyl)sulfamoyl] benzoic acid Donors H-Bond Donors: 1. Carboxylic -OH 2. Sulfonamide -NH Molecule->Donors Acceptors H-Bond Acceptors: 1. Carbonyl =O 2. Sulfonyl =O Molecule->Acceptors Interaction1 Homosynthon A: Acid-Acid Dimer (R2,2(8)) Donors->Interaction1 Strongest Donor Interaction2 Homosynthon B: Sulfonamide Catemer (N-H...O=S) Donors->Interaction2 Secondary Donor Acceptors->Interaction1 Strongest Acceptor Result Crystal Packing Topology: 2D Sheets or 3D Network Interaction1->Result Interaction2->Result

Figure 2: Logical flow of supramolecular assembly. The Acid-Acid dimer is the predicted primary building block.

Fluorine Interactions

The 4-fluorophenyl group is not merely a passive tail. Fluorine acts as a weak hydrogen bond acceptor and can participate in


 interactions.
  • Metric to Measure: Check for intermolecular F...F distances. If

    
     (sum of van der Waals radii), these interactions contribute to the stabilization of the crystal lattice, often linking the 2D hydrogen-bonded sheets into a 3D structure.
    

Advanced Characterization: Hirshfeld Surface Analysis

To quantify the intermolecular interactions described above, Hirshfeld surface analysis (using CrystalExplorer) is mandatory.

The Surface

Map the


 property onto the molecular surface.
  • Red Spots: Indicate strong hydrogen bonds (shorter than van der Waals separation). Expect these at the carboxylic acid dimer interface and the sulfonamide N-H...O bond.

  • White Regions: Indicate van der Waals contacts (H...H).

  • Blue Regions: Free space (no close contacts).

2D Fingerprint Plots

Deconstruct the surface into 2D fingerprint plots (


 vs 

) to calculate the percentage contribution of each interaction type:
  • O...H / H...O: Likely 35-45% (Dominant due to acid/sulfonamide).

  • F...H / H...F: Likely 10-15% (Significant for packing).

  • C...H (pi-interactions): Look for "wings" in the plot, indicating C-H...pi interactions involving the benzoic acid ring.

References

  • Synthesis & General Properties

    • BenchChem. (2025).[2] Sulfamoylbenzoate Derivatives: A Comprehensive Review for Medicinal Chemistry. Link

    • PubChem. (2025).[3] 4-[(4-fluorophenyl)sulfamoyl]benzoic acid (Compound Summary). National Library of Medicine. Link

  • Sulfonamide Crystallography & Synthons

    • Bolla, G., & Nangia, A. (2019). Supramolecular synthon hierarchy in sulfonamide cocrystals with syn-amides and N-oxides. IUCrJ, 6(4), 751–760. Link

    • Adsmond, D. A., & Grant, D. J. (2001). Hydrogen bonding in sulfonamides. Journal of Pharmaceutical Sciences, 90(12), 2058-2077.
  • Related Structural Analogs (LPA2 Agonists)

    • Patil, R., et al. (2014).[4] Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. Journal of Medicinal Chemistry, 57(17), 7136–7149. Link

  • Methodology (Hirshfeld): Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm, 11, 19-32.

Sources

Exploratory

Discovery and history of 4-[(4-fluorophenyl)sulfamoyl]benzoic acid

The following is an in-depth technical guide on the chemical entity 4-[(4-fluorophenyl)sulfamoyl]benzoic acid , structured for researchers and drug development professionals. Discovery, Synthesis, and Pharmacological Sig...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the chemical entity 4-[(4-fluorophenyl)sulfamoyl]benzoic acid , structured for researchers and drug development professionals.

Discovery, Synthesis, and Pharmacological Significance of Sulfamoylbenzoic Acid (SBA) Derivatives

Part 1: Executive Summary & Chemical Identity

4-[(4-fluorophenyl)sulfamoyl]benzoic acid (hereafter referred to as SBA-F ) is a functionalized sulfonamide derivative belonging to the class of sulfamoylbenzoic acids (SBAs) . While not a marketed pharmaceutical itself, this compound represents a critical pharmacophore scaffold in medicinal chemistry, serving as a lead structure and chemical probe in the development of Carbonic Anhydrase (CA) inhibitors and, more recently, Lysophosphatidic Acid Receptor 2 (LPA2) agonists for radiation mitigation.

Its structural significance lies in the rigid benzoic acid core coupled with an N-substituted sulfonamide, a motif that allows for dual-targeting: the carboxylic acid moiety participates in hydrogen bonding or salt bridges (often mimicking phosphate groups), while the fluorophenyl-sulfonamide tail provides hydrophobic interactions and isoform selectivity.

Property Data
IUPAC Name 4-[(4-fluorophenyl)sulfamoyl]benzoic acid
Common Scaffolds Sulfamoylbenzoic acid; N-arylbenzenesulfonamide
Molecular Formula C₁₃H₁₀FNO₄S
Molecular Weight 295.29 g/mol
CAS Number 379729-08-5
Key Functionalities Carboxylic acid (Hydrophilic head); Sulfonamide (Linker/H-bond donor); Fluorophenyl (Lipophilic tail)
Primary Targets Carbonic Anhydrase Isoforms (CA II, IX, XII); LPA2 Receptor (Agonist lead)
Part 2: History and Discovery Context

The discovery of SBA-F is not attributed to a single "eureka" moment but rather evolved through the systematic exploration of the sulfamoylbenzoic acid class, which dates back to the mid-20th century.

1. The Carzenide Era (1950s)

The parent compound, 4-sulfamoylbenzoic acid (Carzenide) , was originally synthesized as a diuretic and carbonic anhydrase inhibitor. Early researchers identified that the unsubstituted sulfonamide group (-SO2NH2) was essential for zinc binding in the CA active site. However, Carzenide lacked selectivity and potency against specific isoforms involved in hypoxic tumors (CA IX).

2. The Shift to N-Substituted Sulfonamides (1990s–2000s)

The "Discovery" of SBA-F emerged during Structure-Activity Relationship (SAR) campaigns aimed at improving the lipophilicity and selectivity of CA inhibitors. Researchers, notably groups like Supuran et al. , demonstrated that substituting the sulfonamide nitrogen with bulky or lipophilic groups (like the 4-fluorophenyl moiety) could:

  • Enhance Membrane Permeability: The fluorine atom increases lipophilicity (LogP) without significant steric bulk.

  • Induce Isoform Selectivity: The hydrophobic fluorophenyl tail interacts with the hydrophobic pocket at the entrance of the CA active site, a feature more prominent in tumor-associated isoforms (CA IX/XII) than in the cytosolic CA I/II.

3. The LPA2 Agonist Breakthrough (2010s)

More recently, the SBA scaffold gained renewed attention in the search for non-lipid LPA2 agonists for radiation protection. Work by Gududuru, Tigyi, and Miller (University of Tennessee) identified that sulfamoyl benzoic acids could mimic the phosphate headgroup of Lysophosphatidic Acid (LPA). While larger analogs like DBIBB became the lead candidates, simpler SBA derivatives like SBA-F served as essential early probes to define the minimum pharmacophore required for receptor binding.

Part 3: Chemical Synthesis & Methodology[1][2][3][4][5][6][7]

The synthesis of SBA-F is a robust, self-validating protocol based on nucleophilic substitution. The reaction utilizes the high reactivity of sulfonyl chlorides toward anilines.

Reaction Scheme

The synthesis involves the coupling of 4-(chlorosulfonyl)benzoic acid with 4-fluoroaniline under basic conditions.

Synthesis SM1 4-(Chlorosulfonyl)benzoic acid (Electrophile) Inter Tetrahedral Intermediate SM1->Inter Nucleophilic Attack SM2 4-Fluoroaniline (Nucleophile) SM2->Inter Base Base (Na2CO3 or Pyridine) (HCl Scavenger) Base->Inter Catalysis Prod 4-[(4-fluorophenyl)sulfamoyl]benzoic acid (SBA-F) Inter->Prod Elimination of Cl-

Figure 1: Synthetic pathway for SBA-F. The reaction proceeds via nucleophilic attack of the aniline nitrogen on the sulfonyl sulfur.

Detailed Synthesis Protocol

Note: This protocol is adapted for research-grade synthesis (mg to g scale).

Reagents:

  • 4-(Chlorosulfonyl)benzoic acid (1.0 eq)

  • 4-Fluoroaniline (1.1 eq)

  • Sodium Carbonate (Na₂CO₃) or Pyridine (2.5 eq)

  • Solvent: Acetone/Water (1:1) or THF

Step-by-Step Procedure:

  • Preparation: Dissolve 4-(chlorosulfonyl)benzoic acid (e.g., 2.2 g, 10 mmol) in 20 mL of Acetone.

  • Base Addition: Prepare a solution of Na₂CO₃ (2.65 g, 25 mmol) in 20 mL of water. Add this slowly to the sulfonyl chloride solution at 0°C.

  • Nucleophile Addition: Add 4-fluoroaniline (1.22 g, 11 mmol) dropwise while maintaining the temperature below 5°C. The reaction is exothermic.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (System: DCM/MeOH 9:1).

  • Work-up: Acidify the reaction mixture carefully with 1N HCl to pH ~2. The product, SBA-F, will precipitate as a white solid.

  • Purification: Filter the precipitate, wash with cold water (3x), and recrystallize from Ethanol/Water to obtain analytical purity.

  • Validation: Confirm structure via ¹H-NMR (DMSO-d₆). Look for the sulfonamide proton (-SO2NH-) signal around 10.5–11.0 ppm and the distinct para-substituted aromatic patterns.

Part 4: Biological Mechanism & Applications
1. Carbonic Anhydrase Inhibition (CAI)

SBA-F acts as a Zinc-binder . The sulfonamide moiety (-SO2NH-) coordinates with the Zn(II) ion in the active site of Carbonic Anhydrase enzymes.

  • Mechanism: The deprotonated sulfonamide nitrogen binds to Zn(II), displacing the water molecule/hydroxide ion required for the catalytic hydration of CO₂.

  • Selectivity: The 4-fluorophenyl tail extends into the hydrophobic pocket. This is crucial for distinguishing between ubiquitous isoforms (CA I/II) and transmembrane isoforms (CA IX, XII) which have evolved different hydrophobic residues at the active site entrance.

2. LPA2 Receptor Agonism (Emerging Role)

In the context of radiation countermeasures, the SBA scaffold mimics the structure of LPA.[1]

  • Pharmacophore: The benzoic acid carboxylate mimics the phosphate of LPA. The sulfonamide linker provides rigid spacing. The hydrophobic tail (fluorophenyl) mimics the lipid chain of LPA (albeit a truncated version).

  • Utility: While SBA-F is a "fragment" compared to high-potency agonists like DBIBB, it is used to map the Headgroup Binding Pocket of the GPCR.

Experimental Workflow: CA Inhibition Assay

To validate the activity of SBA-F, a Stopped-Flow CO₂ Hydration Assay is the gold standard.

ParameterCondition
Enzyme Recombinant Human CA II or CA IX
Substrate CO₂ (Saturated solution)
Indicator Phenol Red (pH 7.5)
Detection Absorbance at 557 nm (Color change from Red to Yellow)
Protocol 1. Incubate Enzyme + SBA-F (10 nM - 10 µM) for 15 min.2. Mix with CO₂/Buffer in stopped-flow chamber.3. Measure time to pH change.4. Calculate IC₅₀ vs. Control (Acetazolamide).
Part 5: References & Data Sources
  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Gududuru, V., et al. (2014).[2][1] Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. Journal of Medicinal Chemistry, 57(17), 7136–7140. Link

  • PubChem Compound Summary. (2023). 4-[(4-fluorophenyl)sulfamoyl]benzoic acid (CID 2345459). National Center for Biotechnology Information. Link

  • Patil, R., et al. (2015). Combined Mitigation of the Gastrointestinal and Hematopoietic Acute Radiation Syndromes by a Novel LPA2 Receptor-Specific Non-Lipid Agonist. Radiation Research, 183(4), 465-475.[3] Link

  • Scozzafava, A., & Supuran, C. T. (2000). Carbonic anhydrase and matrix metalloproteinase inhibitors: sulfonylated amino acid hydroxamates with MMP inhibitory properties act as efficient inhibitors of CA isozymes I, II, and IV, and N-hydroxysulfonamides inhibit both these zinc enzymes. Journal of Medicinal Chemistry, 43(20), 3677-3687. Link

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis of 4-[(4-fluorophenyl)sulfamoyl]benzoic acid

Executive Summary This technical guide details the synthesis of 4-[(4-fluorophenyl)sulfamoyl]benzoic acid (CAS: 379729-08-5), a critical scaffold in medicinal chemistry often utilized in the development of carbonic anhyd...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis of 4-[(4-fluorophenyl)sulfamoyl]benzoic acid (CAS: 379729-08-5), a critical scaffold in medicinal chemistry often utilized in the development of carbonic anhydrase inhibitors, anti-inflammatory agents, and specific GPCR agonists (e.g., LPA2 receptors) [1, 2].

The protocol employs a convergent synthetic route via nucleophilic substitution at the sulfur atom (sulfonylation). Unlike aqueous Schotten-Baumann conditions which often suffer from hydrolysis of the sulfonyl chloride intermediate, this guide prioritizes an anhydrous organic base method . This approach maximizes yield, minimizes the formation of sulfonic acid byproducts, and ensures high purity suitable for biological assays.

Retrosynthetic Analysis & Strategy

To design a robust protocol, we first deconstruct the target molecule. The sulfonamide bond is the strategic disconnection point.

  • Target: 4-[(4-fluorophenyl)sulfamoyl]benzoic acid

  • Bond Disconnection: S–N bond.

  • Synthons:

    • Electrophile: 4-(Chlorosulfonyl)benzoic acid (Commercial or synthesized via chlorosulfonation).

    • Nucleophile: 4-Fluoroaniline.

Strategic Consideration: The carboxylic acid moiety on the electrophile presents a solubility challenge and a potential competing nucleophile (though weak). We utilize pyridine as a dual solvent/base to solubilize the zwitterionic intermediates and scavenge the HCl byproduct, driving the equilibrium forward [3].

Mechanistic Pathway (Graphviz)

ReactionMechanism Start Reactants (Sulfonyl Chloride + Aniline) Inter Tetrahedral Intermediate (Transition State) Start->Inter Nucleophilic Attack (N -> S) Elim Elimination of HCl (Base Scavenging) Inter->Elim Re-formation of S=O Prod Target Sulfonamide (Salt Form) Elim->Prod Pyridine-HCl formation Final Acidification (Free Acid Precipitation) Prod->Final HCl (aq) Quench

Figure 1: Mechanistic flow of the sulfonylation reaction.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.Mass/VolRole
4-(Chlorosulfonyl)benzoic acid 220.631.02.21 gElectrophile
4-Fluoroaniline 111.121.11.22 gNucleophile
Pyridine (Anhydrous)79.10Solvent20 mLBase/Solvent
Dichloromethane (DCM) 84.93Co-Solvent10 mLSolvent (Optional)
HCl (1N) -Excess~100 mLQuench/Acidification

Critical Safety Note: 4-(Chlorosulfonyl)benzoic acid is corrosive and moisture-sensitive. Handle in a fume hood. Pyridine is toxic and has a noxious odor.

Step-by-Step Procedure

Step 1: Preparation of the Electrophile Solution

  • Oven-dry a 100 mL round-bottom flask (RBF) and a magnetic stir bar. Cool under a stream of nitrogen.

  • Charge the RBF with 4-(chlorosulfonyl)benzoic acid (2.21 g, 10 mmol).

    • Expert Tip: If the starting material appears "wet" or sticky, it has likely hydrolyzed to the sulfonic acid. Verify quality via melting point (should be ~150°C dec, not >250°C) or use fresh commercial stock.

  • Add anhydrous DCM (10 mL) and stir to suspend.

  • Cool the mixture to 0°C using an ice-water bath.

Step 2: Nucleophilic Addition

  • In a separate vial, dissolve 4-fluoroaniline (1.22 g, 11 mmol) in anhydrous pyridine (10 mL).

  • Add the aniline/pyridine solution dropwise to the stirred sulfonyl chloride suspension over 15 minutes.

    • Observation: The suspension will likely clear as the pyridine forms a soluble salt with the carboxylic acid and the reaction proceeds. An exotherm may be observed; maintain T < 5°C.

  • Once addition is complete, remove the ice bath and allow the reaction to warm to Room Temperature (20-25°C) .

  • Stir for 4–6 hours .

    • Validation: Monitor by TLC (Mobile Phase: 5% MeOH in DCM). The starting aniline spot (higher Rf) should disappear.

Step 3: Quenching and Isolation

  • Rotary evaporate the bulk of the pyridine/DCM solvent mixture (keep bath < 45°C) to obtain a viscous oil or semi-solid residue.

    • Why? Removing pyridine facilitates the precipitation step and reduces the volume of acid needed later.

  • Resuspend the residue in cold water (50 mL). The solution may be slightly basic due to residual pyridine.

  • Slowly add 1N HCl with vigorous stirring until the pH reaches pH 2–3 .

    • Critical Event: The product is a carboxylic acid.[1][2] At low pH, the pyridine salt breaks, and the free acid form of the target molecule will precipitate as a white to off-white solid.

  • Stir the slurry for 30 minutes to ensure complete precipitation.

Step 4: Purification

  • Filter the solid using a Buchner funnel.

  • Wash the filter cake with water (3 x 20 mL) to remove residual pyridine hydrochloride.

  • Wash with a small amount of cold hexanes (to remove unreacted aniline traces).

  • Recrystallization: Dissolve the crude solid in a minimum amount of hot Ethanol/Water (9:1) . Allow to cool slowly to RT, then to 4°C.

  • Filter the crystals and dry in a vacuum oven at 50°C overnight.

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, compare your data against these expected parameters.

ParameterExpected ValueInterpretation
Appearance White crystalline solidYellowing indicates oxidation of aniline or residual pyridine.
Yield 75% – 85%Lower yield suggests hydrolysis of the starting chloride.
Melting Point 240°C – 245°C (dec)Sharp range indicates high purity.
MS (ESI-) m/z 294.0 [M-H]⁻Confirms molecular weight (295.29 g/mol ).

1H NMR (DMSO-d6, 400 MHz) Prediction:

  • δ 13.0-13.5 (br s, 1H): Carboxylic acid OH.

  • δ 10.5 (s, 1H): Sulfonamide NH.

  • δ 8.05 (d, J=8.5 Hz, 2H): Benzoic acid aromatic protons (ortho to COOH).

  • δ 7.85 (d, J=8.5 Hz, 2H): Benzoic acid aromatic protons (ortho to SO2).

  • δ 7.05 - 7.15 (m, 4H): 4-Fluorophenyl aromatic protons.

Workflow Visualization

The following diagram illustrates the operational workflow, highlighting critical decision points and process controls.

SynthesisWorkflow Start Start: 4-(Chlorosulfonyl)benzoic acid Check QC Check: Is material dry? (Avoid Hydrolysis) Start->Check React Reaction: Add 4-Fluoroaniline in Pyridine/DCM (0°C -> RT) Check->React Yes Monitor Monitor: TLC Check (Aniline consumption) React->Monitor Monitor->React Incomplete (Add time/heat) Workup Workup: Evaporate Solvent -> Acidify with 1N HCl (pH 2) Monitor->Workup Complete Isolate Isolation: Filter Precipitate Wash with H2O Workup->Isolate Purify Purification: Recrystallize (EtOH/H2O) Isolate->Purify

Figure 2: Operational workflow for the synthesis of 4-[(4-fluorophenyl)sulfamoyl]benzoic acid.

Troubleshooting & Optimization

  • Issue: Low Yield / Starting Material Remains.

    • Cause: The sulfonyl chloride hydrolyzed to 4-sulfobenzoic acid (water contamination) or the aniline is deactivated.

    • Solution: Ensure all glassware is flame-dried. Use fresh bottles of Pyridine. If the reaction is sluggish, heat to 50°C (mild reflux) [4].

  • Issue: Product is an Oil/Gum.

    • Cause: Trapped pyridine or incomplete acidification.

    • Solution: Triturate the oil with 1N HCl vigorously. If it persists, dissolve in dilute NaOH, extract impurities with Ethyl Acetate, then re-acidify the aqueous layer to precipitate the product.

  • Issue: 2-Fluoro vs 4-Fluoro Isomer.

    • Cause: Incorrect starting material.

    • Solution: Verify the CAS of the aniline input. 4-Fluoroaniline (CAS 371-40-4) vs 2-Fluoroaniline (CAS 348-54-9). The reactivity is similar, but the biological activity differs significantly.

References

  • Design and Synthesis of Sulfamoyl Benzoic Acid Analogues. Source: Journal of Medicinal Chemistry / NIH. Context: Describes the synthesis of SBA analogues for LPA2 receptor agonism. URL:[Link]

  • Synthesis and biological evaluation of sulfamoyl benzamide derivatives. Source: PubMed Central (PMC). Context: Protocols for coupling chlorosulfonylbenzoic acid with various amines.[1] URL:[Link]

  • Recent advances in synthesis of sulfonamides. Source: Chemistry & Biology Interface.[3] Context: Review of general sulfonylation conditions, highlighting pyridine bases. URL:[Link]

Sources

Application

Analytical methods for 4-[(4-fluorophenyl)sulfamoyl]benzoic acid characterization

Application Note: Comprehensive Characterization of 4-[(4-Fluorophenyl)sulfamoyl]benzoic Acid )[1] Part 1: Introduction & Chemical Context 1.1 The Analytical Challenge 4-[(4-fluorophenyl)sulfamoyl]benzoic acid represents...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Comprehensive Characterization of 4-[(4-Fluorophenyl)sulfamoyl]benzoic Acid


)[1]

Part 1: Introduction & Chemical Context

1.1 The Analytical Challenge 4-[(4-fluorophenyl)sulfamoyl]benzoic acid represents a dual-acidic pharmacophore, combining a carboxylic acid (


) with a sulfonamide moiety (

).[1] This structural duality presents specific challenges for chromatography (peak tailing) and solubility (pH-dependent). Furthermore, the fluorine substituent introduces a powerful spectroscopic handle (

-NMR) often underutilized in standard protocols.

1.2 Structural Breakdown

  • Moiety A (Acidic Head): Benzoic acid.[2][3][4] Critical for solubility profiling and salt formation.[1]

  • Moiety B (Linker): Sulfonamide (

    
    ).[1][5] A hydrogen bond donor/acceptor site prone to hydrolysis under extreme pH.
    
  • Moiety C (Tail): 4-Fluorophenyl.[1] A lipophilic domain providing a distinct NMR signature and influencing

    
     stacking in the solid state.
    

Part 2: Spectroscopic Identification (The "Fingerprint")

2.1 Nuclear Magnetic Resonance (NMR) Protocol Rationale: NMR provides the primary structural proof.[1] The presence of fluorine allows for


 NMR, a highly specific purity assay that avoids interference from non-fluorinated impurities.
  • Solvent: DMSO-

    
     (Preferred due to solubility of both polar and lipophilic domains; prevents exchange of sulfonamide NH).
    
  • Concentration: 10–15 mg/mL.

Experimental Workflow:

  • 
    -NMR (Proton): 
    
    • Expectation: Look for the carboxylic acid proton as a broad singlet

      
       ppm.[1] The sulfonamide 
      
      
      
      typically appears as a sharp singlet around
      
      
      ppm (downfield due to electron-withdrawing
      
      
      ).
    • Aromatic Region: Two distinct AA'BB' systems.[1] The benzoic acid ring protons (approx.[1] 7.8–8.1 ppm) and the fluorophenyl ring protons (approx.[1] 7.0–7.2 ppm, showing coupling to Fluorine).[1]

  • 
    -NMR (Fluorine): 
    
    • Standard: Trichlorofluoromethane (

      
      ) or Hexafluorobenzene (
      
      
      
      ) as internal reference.[1]
    • Signal: A single distinct peak around

      
       to 
      
      
      
      ppm (typical for p-F-phenyl).[1]
    • Utility: Integration of this peak against an internal standard (e.g.,

      
      -trifluorotoluene) provides a rapid quantitative purity assay (qNMR).
      
  • 
    -NMR: 
    
    • Observe

      
       coupling (
      
      
      
      Hz) as a doublet. This confirms the covalent attachment of fluorine.

2.2 Mass Spectrometry (MS)

  • Ionization Mode: Electrospray Ionization (ESI) in Negative Mode (

    
    ).[1]
    
  • Rationale: Both the carboxylic acid and sulfonamide groups deprotonate easily.[1]

    
     may yield weak signals or adducts (
    
    
    
    ).
  • Target Ion:

    
    .
    
  • Fragmentation (MS/MS): Look for loss of

    
     (
    
    
    
    ) and cleavage of the
    
    
    bond.[1]

2.3 Infrared Spectroscopy (FTIR)

  • Method: ATR (Attenuated Total Reflectance) on neat solid.[1]

  • Diagnostic Bands:

    • 
      : 
      
      
      
      stretch (Carboxylic acid).
    • 
       & 
      
      
      
      :
      
      
      asymmetric/symmetric stretches.
    • 
      : 
      
      
      
      stretch (often broad).[1]

Part 3: Chromatographic Purity Profiling (HPLC)

3.1 Method Development Strategy The critical parameter is pH control.[1] The mobile phase pH must be sufficiently low to suppress the ionization of the carboxylic acid (keeping it neutral for retention) or sufficiently high to fully ionize it.[1] Intermediate pH leads to peak splitting/tailing.

Protocol: Reverse Phase HPLC (RP-HPLC)

ParameterSpecificationRationale
Column C18 (L1), 150 x 4.6 mm, 3.5 µm or 5 µmStandard hydrophobicity for aromatic separation.[1]
Mobile Phase A 0.1% Formic Acid or 0.1% Phosphoric Acid in Water (pH ~2.[1]5)Suppresses -COOH ionization (

4.[1]2) for consistent retention.[1]
Mobile Phase B Acetonitrile (ACN)ACN provides sharper peaks for sulfonamides than MeOH.[1]
Gradient 5% B to 95% B over 15 minScans full polarity range to detect synthesis precursors.
Flow Rate 1.0 mL/minStandard backpressure management.[1]
Detection UV at 254 nm and 280 nm254 nm targets the benzene rings; 280 nm is more selective for the benzoic moiety.[1]
Column Temp 40°CReduces viscosity and improves mass transfer.[1]

3.2 System Suitability Tests (SST)

  • Tailing Factor (

    
    ):  Must be 
    
    
    
    .[1] If
    
    
    , increase buffer strength or lower pH.
  • Resolution (

    
    ): 
    
    
    
    between the main peak and the nearest impurity (likely 4-sulfamoylbenzoic acid starting material).[1]

Part 4: Solid-State & Thermal Characterization

4.1 Differential Scanning Calorimetry (DSC)

  • Protocol: Heat from 30°C to 250°C at 10°C/min under

    
     purge.
    
  • Observation:

    • Endotherm 1: Dehydration (if solvate/hydrate).[1]

    • Endotherm 2: Melting Point (

      
      ).[1] Sharp onset indicates high purity.[1]
      
    • Exotherm: Decomposition (likely desulfonylation above 200°C).[1]

  • Note: Sulfonamides are prone to polymorphism.[1] If multiple endotherms appear near the melting point, perform PXRD.[1]

4.2 Powder X-Ray Diffraction (PXRD)

  • Usage: Fingerprinting the crystal form.[1] Essential for patent protection and formulation stability.[1]

  • Scan:

    
     from 2° to 40°.[1]
    

Part 5: Visualization & Workflows

5.1 Characterization Workflow Diagram This diagram outlines the logical flow from crude synthesis product to fully characterized reference standard.[1]

CharacterizationWorkflow cluster_Identity 1. Structural Identity cluster_Purity 2. Purity Profiling cluster_SolidState 3. Solid State Start Crude Sample NMR NMR (1H, 13C, 19F) Confirm Structure & F-coupling Start->NMR MS MS (ESI-) Confirm Mass [M-H]- Start->MS IR FTIR Confirm Functional Groups Start->IR HPLC HPLC-UV (C18, Acidic pH) Quantify Impurities NMR->HPLC MS->HPLC ResSolv GC-HS Residual Solvents HPLC->ResSolv DSC DSC/TGA Melting Pt & Volatiles HPLC->DSC Decision Meets Specs? ResSolv->Decision XRD PXRD Polymorph Check DSC->XRD XRD->Decision Report Generate CoA Decision->Report Yes Refine Recrystallize Decision->Refine No Refine->Start

Caption: Integrated workflow for the structural and physicochemical characterization of fluorinated sulfonamides.

5.2 HPLC Method Development Logic A decision tree for optimizing the separation of the acidic sulfonamide.

HPLC_Logic Start Initial Run 0.1% Formic Acid / ACN CheckPeak Check Peak Shape Start->CheckPeak Tailing Tailing > 1.5 CheckPeak->Tailing Tail Splitting Peak Splitting CheckPeak->Splitting Split Good Sharp Peak CheckPeak->Good OK Action1 Increase Buffer Conc. (Use 20mM Phosphate pH 2.5) Tailing->Action1 Action2 Check Sample Solvent (Match Mobile Phase) Splitting->Action2 Finalize Validate Method Good->Finalize Action1->CheckPeak Action2->CheckPeak

Caption: Decision tree for troubleshooting HPLC peak anomalies in dual-acidic analytes.

Part 6: References

  • Patyra, E. et al. (2019).[1][6] "Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization." Journal of Veterinary Research. Link

  • Supuran, C. T. (2008).[1] "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators."[1] Nature Reviews Drug Discovery. Link

  • Arenas, D. R. et al. (2013).[1] "Synthesis and biological evaluation of sulfamoyl benzamide derivatives." Bioorganic & Medicinal Chemistry. (Contextual grounding for synthesis precursors).

  • FDA Guidance for Industry. (2015). "Analytical Procedures and Methods Validation for Drugs and Biologics." Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-[(4-fluorophenyl)sulfamoyl]benzoic acid

Ticket ID: #SYN-SB-4FB Status: Active Support Tier: Level 3 (Senior Application Scientist) Topic: Optimization, Troubleshooting, and Isolation Protocols Executive Summary & Reaction Scope This guide addresses the synthes...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SYN-SB-4FB Status: Active Support Tier: Level 3 (Senior Application Scientist) Topic: Optimization, Troubleshooting, and Isolation Protocols

Executive Summary & Reaction Scope

This guide addresses the synthesis of 4-[(4-fluorophenyl)sulfamoyl]benzoic acid , a sulfonamide derivative often used as an intermediate in medicinal chemistry (e.g., carbonic anhydrase inhibitors) or as a supramolecular building block.

The synthesis typically involves the nucleophilic attack of 4-fluoroaniline on 4-(chlorosulfonyl)benzoic acid . While conceptually simple, this reaction presents a unique "bifunctional challenge": the starting sulfonyl chloride contains a carboxylic acid group that consumes base, altering the required stoichiometry compared to standard sulfonamide syntheses.

Core Reaction Scheme

ReactionScheme SM1 4-(Chlorosulfonyl)benzoic acid (Electrophile + Acidic) Inter Intermediate: Carboxylate Salt SM1->Inter Base Eq 1 (Neutralizes COOH) SM2 4-Fluoroaniline (Nucleophile) SM2->Inter Nucleophilic Attack Base Base (≥ 2.5 eq) (Na2CO3 or Pyridine) Base->Inter Prod Target Product: 4-[(4-fluorophenyl)sulfamoyl]benzoic acid Inter->Prod Acidic Workup (HCl) (Precipitation)

Caption: Stoichiometric flow required for successful coupling. Note the consumption of base by the carboxylic acid moiety.

Standardized Protocols (The "Golden Path")

We recommend two distinct protocols depending on your available equipment and purity requirements.

Method A: Schotten-Baumann Conditions (Aqueous/Green)

Best for: Scale-up, safety, and ease of workup.

  • Dissolution: Dissolve 4-fluoroaniline (1.0 eq) in acetone (or THF).

  • Base Preparation: Prepare a 10% aqueous solution of Na₂CO₃ (2.5 - 3.0 eq). Note: You must use excess base to neutralize the carboxylic acid on the sulfonyl chloride.

  • Addition: Cool the amine solution to 0°C. Add the base solution.

  • Reaction: Slowly add solid 4-(chlorosulfonyl)benzoic acid (1.05 eq) in portions over 20 minutes.

    • Why solid? Adding it as a solution in acetone often leads to faster hydrolysis before it reacts with the amine.

  • Monitoring: Stir at RT for 4–6 hours. Monitor by TLC (System: EtOAc/MeOH/Acetic Acid).

  • Workup: Evaporate acetone. The aqueous layer will contain the product as a soluble salt. Wash this aqueous layer with Ethyl Acetate (to remove unreacted aniline).

  • Isolation: Acidify the aqueous layer carefully with 1M HCl to pH 2–3. The product will precipitate as a white solid. Filter, wash with water, and dry.[1]

Method B: Anhydrous Conditions (High Purity)

Best for: Small scale, moisture-sensitive substrates.

  • Setup: Flame-dry a flask under Argon/Nitrogen.

  • Reagents: Dissolve 4-(chlorosulfonyl)benzoic acid (1.0 eq) in anhydrous DCM or THF.

  • Base: Add Pyridine (3.0 eq) or Triethylamine (3.0 eq). The mixture may warm slightly (exothermic).

  • Coupling: Add 4-fluoroaniline (1.0 eq) dropwise.

  • Completion: Stir at RT for 12 hours.

  • Workup: Remove solvent. Redissolve residue in 1M NaOH (converts product to salt). Wash with DCM (removes impurities). Acidify aqueous layer to precipitate target.

Troubleshooting & FAQs

Category 1: Yield Issues

Q: I am getting <20% yield. The starting material is gone, but I mostly isolated a water-soluble solid.

  • Diagnosis: Hydrolysis of the Sulfonyl Chloride. [2]

    • The sulfonyl chloride moiety (-SO₂Cl) is highly moisture sensitive. If it hydrolyzes, it forms the sulfonic acid derivative (4-sulfobenzoic acid), which is extremely water-soluble and will not precipitate upon acidification during workup.

  • Solution:

    • Ensure 4-(chlorosulfonyl)benzoic acid is fresh. If it smells strongly of HCl or looks wet, it has degraded.

    • If using Method A (Aqueous), ensure the addition of the sulfonyl chloride is slow and the temperature is kept low (0°C) initially to favor amidation over hydrolysis.

    • Switch to Method B (Anhydrous) if hydrolysis persists.

Q: My reaction mixture remains acidic even after adding base.

  • Diagnosis: Stoichiometry Error.

    • You likely calculated base equivalents based on standard sulfonamide synthesis (1:1). Because your electrophile is also a carboxylic acid, it consumes 1 equivalent of base immediately.

  • Solution: Use at least 2.5 to 3.0 equivalents of base. The reaction pH must remain >8 during the coupling to scavenge the HCl produced and keep the amine nucleophilic.

Category 2: Purity & Isolation[3]

Q: The product is an oil or a sticky gum, not a solid.

  • Diagnosis: Impurity Trapping / Solvent Occlusion.

    • Fluorinated aromatics sometimes lower the melting point, and impurities (unreacted aniline) can prevent crystallization.

  • Solution:

    • Trituration: Add cold diethyl ether or hexanes to the gum and scratch the flask sides with a glass rod to induce crystallization.

    • Reprecipitation: Dissolve the gum in minimal 1M NaOH (aq), filter off any insoluble solids, and slowly re-acidify with 1M HCl while stirring rapidly.

Q: How do I remove unreacted 4-fluoroaniline?

  • Technical Insight: 4-fluoroaniline is a weak base.

  • Protocol:

    • After the reaction, ensure the mixture is alkaline (pH > 10). The product is now a salt (soluble in water), while 4-fluoroaniline is neutral organics.

    • Extract the aqueous layer with Ethyl Acetate or DCM . The aniline moves to the organic layer.

    • Then acidify the aqueous layer to retrieve your product.

Diagnostic Logic Tree

Use this flow to diagnose failed experiments.

Troubleshooting Start Problem: Low Yield or Impure CheckTLC Check TLC/LCMS Is SM (Sulfonyl Chloride) consumed? Start->CheckTLC SM_Gone Yes, SM Consumed CheckTLC->SM_Gone SM_Left No, SM Remains CheckTLC->SM_Left Hydrolysis Did you isolate 4-sulfobenzoic acid? (highly water soluble) SM_Gone->Hydrolysis Hydrolysis_Yes Yes -> Hydrolysis Issue Action: Lower Temp, Use Anhydrous Conditions Hydrolysis->Hydrolysis_Yes Yes Hydrolysis_No No -> Workup Issue Product likely in filtrate. Action: Check pH (must be <3) Hydrolysis->Hydrolysis_No No BaseCheck Check Base Eq. Did you use >2.5 eq? SM_Left->BaseCheck Base_Low No -> Acidic Quench Action: Increase Base BaseCheck->Base_Low No Base_High Yes -> Nucleophile Issue 4-Fluoroaniline is sluggish. Action: Add DMAP cat. or Heat BaseCheck->Base_High Yes

Caption: Decision matrix for diagnosing reaction failures based on TLC/LCMS evidence.

Physical Properties & Reference Data

PropertyDataRelevance to Protocol
Molecular Formula C₁₃H₁₀FNO₄SConfirmation of mass (MW: 295.29 g/mol ).
Solubility (Acid Form) DMSO, Ethanol, DMFUse these for NMR or recrystallization.
Solubility (Salt Form) Water (pH > 8)Critical for purification (washing away organics).
pKa (COOH) ~4.0Product precipitates when pH < 3.
pKa (Sulfonamide) ~10.0The sulfonamide proton is also acidic; very high pH (>12) might deprotonate both sites.

References

  • BenchChem Technical Support. (2025).[2][3] Troubleshooting Common Issues in Sulfonamide Synthesis Reactions. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 82385, 4-(Chlorosulfonyl)benzoic acid. Retrieved from

  • Mondal, S., et al. (2023). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from

  • Sigma-Aldrich. (n.d.). Product Specification: 4-Fluorobenzoic acid derivatives and Sulfonamide Synthesis Reagents. Retrieved from

Sources

Optimization

Technical Support Center: Purification of 4-[(4-fluorophenyl)sulfamoyl]benzoic acid

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for 4-[(4-fluorophenyl)sulfamoyl]benzoic acid. This guide is designed for researchers, medicinal chemists, and process development...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 4-[(4-fluorophenyl)sulfamoyl]benzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and aim to achieve high purity. As a key intermediate in various synthetic programs, its purity is critical for the success of subsequent reactions and the quality of the final products.[1][2]

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this molecule. Our approach is grounded in fundamental chemical principles to not only solve immediate issues but also to empower you with the knowledge to proactively optimize your workflow.

Troubleshooting Guide

This section addresses specific problems you might encounter during the purification of 4-[(4-fluorophenyl)sulfamoyl]benzoic acid. Each issue is followed by a diagnosis of potential causes and a step-by-step solution.

Issue 1: My final product shows multiple spots on TLC, even after initial purification.

Potential Causes:

  • Incomplete Reaction: Unreacted starting materials, such as 4-fluoroaniline or 4-(chlorosulfonyl)benzoic acid, may persist.

  • Presence of Side Products: Hydrolysis of the sulfonyl chloride starting material can generate 4-sulfobenzoic acid, a highly polar impurity.

  • Inappropriate TLC System: The chosen mobile phase may not have sufficient resolving power for your compound and its specific impurities.

Solutions & Explanations:

  • Identify the Impurities:

    • Co-spotting: Run a TLC plate spotting your crude material, the purified material, and the original starting materials in separate lanes. This will confirm if the impurities are unreacted reagents.

    • Staining: Use different visualization techniques. While UV light is standard, stains like potassium permanganate can help visualize non-UV active impurities.

  • Optimize the Purification Method:

    • For Non-polar Impurities (e.g., 4-fluoroaniline): An acid-base extraction is highly effective. The carboxylic acid group of your target compound allows it to be selectively extracted into a basic aqueous solution, leaving non-acidic impurities behind in the organic layer.[3]

    • For Polar, Acidic Impurities (e.g., 4-sulfobenzoic acid): Recrystallization is often the best choice. This impurity will have different solubility profiles, potentially remaining in the mother liquor. If recrystallization fails, column chromatography with a carefully selected mobile phase is necessary.

  • Refine Your TLC Method:

    • Increase Polarity Gradually: Use a solvent system like Dichloromethane (DCM) with a gradient of Methanol (MeOH). For instance, start with 1% MeOH in DCM and gradually increase to 5% or 10%.

    • Add an Acidic Modifier: Add 0.5-1% acetic acid or formic acid to your mobile phase. This suppresses the ionization of the carboxylic acid group on your target compound, leading to sharper spots and reduced "tailing" or "streaking".[4]

Issue 2: The product streaks badly during silica gel column chromatography.

Potential Causes:

The molecular structure of 4-[(4-fluorophenyl)sulfamoyl]benzoic acid contains both an acidic carboxylic acid group (-COOH) and a weakly acidic sulfonamide proton (N-H). These functional groups can engage in strong, undesirable interactions with the acidic silanol groups (Si-OH) on the surface of the silica gel, causing the compound to move unevenly down the column.[4]

Solutions & Explanations:

  • Modify the Mobile Phase (Normal Phase):

    • Acidify the Eluent: This is the most common and effective solution. Adding 0.5-1% acetic acid or formic acid to the entire mobile phase mixture neutralizes the compound's ability to deprotonate and interact ionically with the silica.[4] This results in a cleaner separation with well-defined bands. The added acid is volatile and can be easily removed during solvent evaporation.

  • Switch to a Different Stationary Phase:

    • Reverse Phase (C18) Chromatography: This technique separates compounds based on hydrophobicity rather than polarity and is an excellent choice for ionizable molecules.[4][5] The stationary phase is non-polar (C18-functionalized silica), and the mobile phase is polar (e.g., water/acetonitrile or water/methanol). Adding 0.1% Trifluoroacetic Acid (TFA) to the mobile phase is standard practice to ensure sharp peaks by keeping the carboxylic acid protonated.[5]

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for purifying crude 4-[(4-fluorophenyl)sulfamoyl]benzoic acid on a multi-gram scale?

For multi-gram quantities, recrystallization is typically the most efficient and scalable method. It avoids the use of large volumes of solvent and silica required for column chromatography. The key is to perform a thorough solvent screen to find the ideal system.

Workflow for Recrystallization Solvent Screening:

  • Place a small amount (10-20 mg) of your crude material into several different test tubes.

  • Add a few drops of a test solvent to each tube at room temperature. Observe if the compound dissolves. A good solvent will not dissolve the compound at room temperature.[6]

  • Heat the tubes that did not show dissolution. A good solvent will fully dissolve the compound at or near its boiling point.[7][8]

  • Allow the dissolved solutions to cool slowly to room temperature, then place them in an ice bath. A good solvent will result in the formation of high-quality crystals.

  • Evaluate the crystal quality and recovery.

Solvent CategoryExamplesSuitability Rationale
Alcohols Ethanol, Methanol, IsopropanolOften effective for compounds with hydrogen bonding capabilities. A similar compound was successfully crystallized from ethanol.[9]
Esters Ethyl AcetateMedium polarity, good for dissolving many organic compounds when hot.
Ketones AcetoneCan be too strong a solvent, but useful in a co-solvent system (e.g., Acetone/Hexane).
Aqueous Mixtures Ethanol/Water, Acetic Acid/WaterAdding water as an "anti-solvent" can effectively induce crystallization from a more polar organic solvent.

Q2: How can I be certain my final product is pure? What analytical techniques should I use?

A combination of methods should be used to confirm purity, as no single technique tells the whole story.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis.[2][10] A reversed-phase method on a C18 column is recommended. Purity is determined by the area percentage of the main peak.

  • Melting Point Analysis: A pure crystalline solid will have a sharp melting point that matches the literature value. Impurities typically cause the melting point to be depressed and broaden over a range.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure of your compound. Integrating the ¹H NMR spectrum can help quantify impurities if their peaks are well-resolved from the product peaks.[11]

  • Thin-Layer Chromatography (TLC): While not quantitative, running the final product in a well-chosen solvent system should result in a single, sharp spot. It is a quick and inexpensive confirmation of purity.[12]

TechniquePurposeTypical Conditions/Observations
HPLC Quantitative PurityColumn: C18; Mobile Phase: Acetonitrile/Water with 0.1% TFA; Detection: UV at ~254 nm. A pure sample shows a single major peak.[13]
Melting Point Purity & IdentityA sharp melting range (e.g., 285-295 °C for the related 4-sulfamoylbenzoic acid[14]) indicates high purity.
¹H NMR Structural ConfirmationCheck for the absence of signals corresponding to starting materials or residual solvents.

Q3: My compound won't crystallize. What should I do?

Failure to crystallize, or "oiling out," happens when the compound separates from the solution as a liquid rather than a solid.

Troubleshooting Steps:

  • Induce Crystallization:

    • Scratch: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches provide nucleation sites for crystal growth.[7]

    • Seed: Add a tiny crystal of pure product (if you have any) to the supersaturated solution. This provides a template for further crystal formation.[7]

  • Re-evaluate Your Solvent System: You may have used too much solvent. Try boiling off a portion of the solvent to increase the concentration and allow it to cool again. If that fails, the solvent may be inappropriate, and you should return to the solvent screening stage.

  • Consider an Alternative Method: If recrystallization proves too difficult, purification by column chromatography or acid-base extraction should be employed.

Visualized Workflows

Purification Method Selection

This diagram outlines the decision-making process for choosing the most appropriate purification strategy based on the nature of the impurities present in your crude 4-[(4-fluorophenyl)sulfamoyl]benzoic acid.

Purification_Workflow start Crude Product Analysis (TLC, ¹H NMR) check_impurities What is the nature of the main impurities? start->check_impurities nonpolar Non-polar / Neutral (e.g., unreacted aniline) check_impurities->nonpolar  Non-polar polar Polar / Acidic (e.g., hydrolyzed starting material) check_impurities->polar Polar   both Mixture of Polar & Non-polar Impurities check_impurities->both Both method_acid_base Acid-Base Extraction nonpolar->method_acid_base method_recrystallization Recrystallization polar->method_recrystallization method_column Column Chromatography (Normal or Reverse Phase) both->method_column analysis Purity Analysis (HPLC, MP, NMR) method_acid_base->analysis method_recrystallization->analysis method_column->analysis Recrystallization_Protocol cluster_dissolution Step 1: Dissolution cluster_crystallization Step 2: Crystallization cluster_isolation Step 3: Isolation dissolve Dissolve crude solid in MINIMUM amount of HOT solvent hot_filter_check Are insoluble impurities present? dissolve->hot_filter_check hot_filter Perform hot gravity filtration to remove solids hot_filter_check->hot_filter Yes cool Allow filtrate to cool SLOWLY to room temp. hot_filter_check->cool No hot_filter->cool ice_bath Cool further in an ice-water bath cool->ice_bath vacuum_filter Collect crystals by vacuum filtration ice_bath->vacuum_filter wash Wash crystals with a SMALL amount of COLD solvent vacuum_filter->wash dry Dry crystals under high vacuum wash->dry

Caption: Step-by-step workflow for purification by recrystallization.

References

  • Vertex AI Search. (n.d.). Synthesis of (a) 4-[N-(4-Fluoro-3-trifluoromethylphenyl)sulfamoyl]-benzoic acid.
  • Global Scientific Journal. (2020, November 15). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.
  • FAMU. (2016, September 27). Lab Report Recrystallization.
  • MDPI. (2021, August 23). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives.
  • PMC. (n.d.). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor.
  • Sigma-Aldrich. (n.d.). 4-Sulfamoylbenzoic acid 97 138-41-0.
  • Unknown. (n.d.). Recrystallization of Benzoic Acid.
  • Unknown. (n.d.). The Recrystallization of Benzoic Acid.
  • Unknown. (n.d.). Part 1. (revised 7/10) Recrystallization is the most common method for purifying solid compoun.
  • Research and Reviews. (2022, September 19). Column Chromatography in Pharmaceutical Analysis.
  • Benchchem. (n.d.). Comparative Guide to Purity Analysis of 4-[[(4-Fluorophenyl)imino]methyl]-phenol: A Validated HPLC Method and Alternatives.
  • Magritek. (n.d.). Column Chromatography.
  • PSE Community.org. (2022, September 07). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives.
  • Google Patents. (n.d.). Process for the preparation of 4-(4-fluorobenzoyl) butyric acid.
  • Teledyne ISCO. (2012, November 09). RediSep C-18 reversed phase column purification of carboxylic acids.
  • Benchchem. (n.d.). Technical Support Center: Column Chromatography Purification of 4-Amino-3-cyclopropylbenzoic Acid.
  • AppsLab Library. (2014, October 09). Fast analysis of benzoic acids using a reversed-phase HPLC-UV method.

Sources

Troubleshooting

Avoiding common pitfalls in experiments with 4-[(4-fluorophenyl)sulfamoyl]benzoic acid

Welcome to the technical support resource for 4-[(4-fluorophenyl)sulfamoyl]benzoic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common experimental...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 4-[(4-fluorophenyl)sulfamoyl]benzoic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common experimental challenges associated with this compound. We will move beyond simple procedural lists to explain the underlying chemical principles, enabling you to troubleshoot effectively and ensure the integrity of your results.

Section 1: Foundational Knowledge: Safety & Handling

Before beginning any experiment, a thorough understanding of the reagent's properties and safety requirements is paramount.

Q1: What are the primary safety hazards associated with 4-[(4-fluorophenyl)sulfamoyl]benzoic acid and its precursors?

A1: The primary hazards are related to irritation. Based on data for the parent compound, 4-sulfamoylbenzoic acid, and general sulfonamide chemistry, you should assume 4-[(4-fluorophenyl)sulfamoyl]benzoic acid is a hazardous substance.[1] It is classified as an irritant to the skin, eyes, and respiratory system.[2][3] Inhalation of dust may be harmful.[1]

  • Expert Causality: The acidic nature of the carboxylic acid group and the reactive nature of the sulfonamide moiety contribute to its irritant properties. During synthesis, precursors like sulfonyl chlorides are highly reactive and moisture-sensitive, posing additional corrosive hazards.

  • Actionable Protocol:

    • Engineering Controls: Always handle the solid compound and its reactive precursors inside a certified chemical fume hood to avoid inhalation of dust or vapors.[2] Ensure an eyewash station and safety shower are immediately accessible.[2]

    • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, chemical-resistant gloves (nitrile is a common choice), and splash-proof safety goggles.[3]

    • Spill & Disposal: In case of a spill, avoid generating dust.[1] Carefully sweep up the solid material, place it in a suitable, labeled container, and dispose of it as chemical waste according to your institution's guidelines.[1][2]

Q2: How should I properly store this reagent for maximum stability?

A2: The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[2][3][4] It is generally stable under normal conditions.[2] The primary storage concern is to protect it from moisture and incompatible materials.

  • Expert Causality: The sulfonamide linkage can be susceptible to hydrolysis under harsh acidic or basic conditions, although it is generally more stable than an amide bond.[5] The main risk comes from storing it with strong oxidizing agents, which can react with the sulfonamide group.[2][4]

  • Trustworthy Practice: Store away from strong oxidizing agents.[2][4] To prevent ambient moisture uptake, which can affect weighing accuracy and potentially introduce water into sensitive reactions, consider storing the container inside a desiccator.

Section 2: Synthesis & Purification Troubleshooting

The synthesis of diaryl sulfonamides is a common procedure, but it is not without its challenges.

Q3: My sulfonamide synthesis yield is very low. What are the common causes?

A3: Low yields in the synthesis of 4-[(4-fluorophenyl)sulfamoyl]benzoic acid, typically formed by reacting a 4-(chlorosulfonyl)benzoic acid derivative with 4-fluoroaniline, can stem from several factors.[6]

  • Expert Causality & Troubleshooting Steps:

    • Poor Quality of Starting Materials: The sulfonyl chloride precursor is highly reactive and susceptible to hydrolysis. If it has been exposed to atmospheric moisture, it will convert to the unreactive sulfonic acid, drastically reducing yield.

      • Validation: Use freshly prepared or newly purchased sulfonyl chloride. If in doubt, consider running a small-scale test reaction or re-characterizing the starting material.

    • Incorrect Stoichiometry or Ineffective Base: The reaction releases one equivalent of HCl, which must be neutralized by a base. If the base is too weak, absent, or less than one equivalent is used, the generated HCl will protonate the 4-fluoroaniline, rendering it non-nucleophilic and halting the reaction.

      • Validation: Use at least two equivalents of a non-nucleophilic amine base like triethylamine (TEA) or pyridine. One equivalent neutralizes the HCl, and the second ensures the reaction medium remains basic, promoting the nucleophilic attack.

    • Side Reactions: The carboxylic acid moiety is a potential competing nucleophile, especially if activated. While less likely than amine reactivity, it can lead to anhydride formation or other side products. Protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) during the sulfonamide formation step and deprotecting it afterward is a common and effective strategy.[7]

Q4: I'm seeing multiple spots on my TLC after the reaction. What are the likely side products?

A4: Besides unreacted starting materials, the most common impurity is the hydrolyzed sulfonyl chloride (sulfonic acid). Another possibility is a bis-sulfonated aniline if the reaction conditions are not well-controlled, though this is less common with a 1:1 stoichiometry.

  • Expert Causality & Identification:

    • Sulfonic Acid: This will appear as a very polar spot on your TLC plate, often streaking and staying close to the baseline. It is formed from the reaction of the sulfonyl chloride with any trace water in the solvent or on the glassware.

    • Unreacted 4-fluoroaniline: This is less polar than the product and will have a higher Rf value.

    • Unreacted 4-(chlorosulfonyl)benzoic acid: This is also a polar compound.

    • Self-Validation: Run co-spots on your TLC plate with the starting materials to definitively identify them. The product spot should be new and distinct from the starting material spots.

Q5: My compound "oiled out" during recrystallization instead of forming crystals. How do I fix this?

A5: "Oiling out" occurs when a solid melts in the recrystallization solvent before it dissolves, or when a supersaturated solution is cooled too quickly.[8] This is a common problem when the melting point of the solute is lower than the boiling point of the solvent.

  • Expert Causality & Troubleshooting:

    • Reheat and Add More Solvent: The most immediate fix is to reheat the solution until the oil fully dissolves. Then, add more of the same hot solvent until the solution is no longer saturated at that high temperature.[8]

    • Lower the Cooling Temperature Slowly: Allow the now-diluted solution to cool very slowly. Rapid cooling, such as placing it directly in an ice bath, encourages oiling out.[9][10] Let it first cool to room temperature undisturbed, then move to a colder environment if needed.

    • Change Solvents: If the problem persists, the chosen solvent is likely unsuitable. Select a solvent with a lower boiling point or use a solvent pair. For instance, dissolve the compound in a minimal amount of a good, high-boiling solvent (like ethanol) and then slowly add a poor, lower-boiling solvent (like water) until the solution becomes turbid. Reheat to clarify and then cool slowly.[8]

Section 3: Solubility & Formulation Challenges

Q6: I'm struggling to dissolve the compound for my reaction or biological assay. What solvents should I try?

A6: The solubility of 4-[(4-fluorophenyl)sulfamoyl]benzoic acid is dictated by its three functional regions: the non-polar fluorophenyl and phenyl rings, the polar sulfonamide linker, and the ionizable carboxylic acid.

  • Expert Causality & Recommendations:

    • For Organic Reactions: Polar aprotic solvents like Tetrahydrofuran (THF), Dimethylformamide (DMF), or Dichloromethane (DCM) are often suitable, especially for synthesis where the starting materials are also soluble.

    • For Purification (Recrystallization): A solvent where the compound is sparingly soluble at room temperature but highly soluble when hot is ideal.[10] Ethanol, methanol, or ethanol/water mixtures are excellent starting points.[8]

    • For Aqueous Biological Assays: Direct dissolution in aqueous buffers will be very low due to the two aromatic rings. The compound's acidic pKa means it will be significantly more soluble in basic aqueous solutions.

      • Protocol: Prepare a concentrated stock solution (e.g., 10-100 mM) in an organic solvent like DMSO. Then, dilute this stock solution into your aqueous assay buffer. Ensure the final concentration of DMSO is low (typically <1%) to avoid affecting the biological system.

ApplicationRecommended SolventsRationale
Synthesis THF, Pyridine, DMF, DCMGood for dissolving reactants; can be dried effectively.
Purification Ethanol/Water, Methanol, Ethyl AcetateExploits temperature-dependent solubility for crystallization.[8][11]
Biological Assays DMSO (for stock), then dilute in bufferHigh dissolving power for stock; final concentration is non-toxic.
NMR Spectroscopy DMSO-d6, CDCl3 (if soluble)Standard deuterated solvents for analytical characterization.

Q7: The compound precipitated out of my aqueous buffer during a biological assay. Why did this happen and how can I prevent it?

A7: This is a classic solubility problem. The compound is likely exceeding its solubility limit in the final aqueous buffer, even if the DMSO concentration is low.

  • Expert Causality & Prevention:

    • pH-Dependent Solubility: As a carboxylic acid, the compound is much more soluble at a pH above its pKa (typically around 4-5 for benzoic acids) where it exists as the carboxylate anion. If your buffer is acidic (e.g., pH < 6), solubility will be significantly lower.

      • Solution: If your assay permits, use a buffer with a pH of 7.4 or higher.

    • Kinetic vs. Thermodynamic Solubility: When you dilute the DMSO stock, you might initially form a supersaturated, kinetically stable solution. Over time, this solution equilibrates, and the excess compound precipitates out into its more thermodynamically stable, less soluble state.

      • Solution: Lower the final concentration of the compound in the assay. Determine the maximum thermodynamic solubility in your final buffer system beforehand to avoid working in a supersaturated state. You can also investigate the use of co-solvents or solubility-enhancing excipients if the assay design allows.

Section 4: Detailed Experimental Protocols

Protocol 1: General Synthesis of 4-[(4-fluorophenyl)sulfamoyl]benzoic acid

This protocol is based on standard methods for sulfonamide synthesis.[6][7] It assumes the use of methyl 4-(chlorosulfonyl)benzoate as the starting material to avoid side reactions with the carboxylic acid.

  • Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add methyl 4-(chlorosulfonyl)benzoate (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous pyridine or dichloromethane (DCM).

  • Amine Addition: To the stirred solution, add 4-fluoroaniline (1.1 eq). If using DCM, also add triethylamine (2.2 eq).

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride has been consumed.

  • Workup (Ester Intermediate): If using pyridine, remove it under reduced pressure. If using DCM, wash the organic layer sequentially with 1M HCl, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude methyl ester intermediate.

  • Hydrolysis: Dissolve the crude ester in a mixture of THF and water. Add an excess of lithium hydroxide (LiOH) (3-4 eq) and stir at room temperature until the ester is consumed (monitor by TLC).

  • Final Workup & Isolation: Acidify the mixture with 1M HCl to a pH of approximately 2-3, which will precipitate the product.[12] Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Protocol 2: Troubleshooting-Oriented Recrystallization

This protocol provides a robust method for purifying the final product, incorporating steps to avoid common pitfalls.[10][11]

  • Solvent Selection: Choose a suitable solvent system (e.g., ethanol/water).

  • Dissolution: Place the crude, dry solid in an Erlenmeyer flask. Add the minimum amount of the hot solvent (e.g., boiling ethanol) required to just dissolve the solid.[8][10]

  • Hot Filtration (Impurity Removal): If any insoluble impurities are visible, perform a hot gravity filtration to remove them.[9][10] This step is crucial for achieving high purity.

  • Crystal Formation: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature.[9][10] Do not rush this step by placing it directly in an ice bath. Slow cooling is critical for forming large, pure crystals.[10]

  • Complete Crystallization: Once the flask has reached room temperature and crystals have formed, you can place it in an ice bath for 30-60 minutes to maximize the yield.

  • Isolation: Collect the purified crystals by vacuum filtration (e.g., using a Büchner funnel).[8] Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals thoroughly under vacuum.

  • Self-Validation: Confirm the purity of the recrystallized product by measuring its melting point and comparing it to the literature value or the crude material. A sharp melting point close to the expected value indicates high purity. Further analysis by HPLC or NMR is recommended.[13]

Section 5: Workflow Visualizations

Diagram 1: General Synthesis & Purification Workflow

cluster_synthesis Synthesis Stage cluster_purification Purification Stage A 1. Reactants (Methyl 4-(chlorosulfonyl)benzoate + 4-fluoroaniline) B 2. Sulfonamide Formation (Base, Solvent, RT) A->B Coupling C 3. Ester Hydrolysis (LiOH, THF/H2O) B->C Deprotection D 4. Acidification & Isolation (HCl, Filtration) C->D Precipitation E 5. Crude Product Dissolution (Min. Hot Solvent) D->E To Purification F 6. Slow Cooling (Crystal Formation) E->F Crystallization G 7. Isolation & Drying (Vacuum Filtration) F->G Collection H 8. Purity Analysis (MP, HPLC, NMR) G->H Validation

Caption: A typical workflow for synthesizing and purifying the target compound.

Diagram 2: Troubleshooting Logic for Low Synthesis Yield

Start Low Product Yield Detected Q1 Check Starting Materials (TLC, Age, Storage) Start->Q1 A1 Sulfonyl Chloride Hydrolyzed? (Yes: Use fresh reagent) Q1->A1 Yes A2 Aniline Impure? (Yes: Purify or replace) Q1->A2 Yes Q2 Review Reaction Conditions Q1->Q2 No End Yield Optimized A1->End A2->End A3 Base Stoichiometry < 2 eq? (Yes: Increase to >2 eq) Q2->A3 Yes A4 Solvent Anhydrous? (No: Use dry solvent) Q2->A4 Yes Q3 Analyze TLC of Crude Q2->Q3 No A3->End A4->End A5 Mainly Starting Material? (Yes: Extend reaction time or heat) Q3->A5 Yes A6 Polar Baseline Spot? (Yes: Indicates hydrolysis) Q3->A6 Yes Q3->End No A5->End A6->End

Caption: A decision tree for troubleshooting low-yield sulfonamide synthesis.

References

  • troubleshooting common issues in sulfonamide synthesis reactions - Benchchem. (n.d.). BenchChem.
  • safety data sheet - Spectrum Chemical. (2015, July 15). Spectrum Chemical.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6). Sigma-Aldrich.
  • Application of 2-(4-Fluorophenyl)sulfanylbenzoic Acid in Drug Discovery: Application Notes and Protocols - Benchchem. (n.d.). BenchChem.
  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound - Global Scientific Journal. (2020, November 15). Global Scientific Journal.
  • 4-Sulfamoylbenzoic acid - SAFETY DATA SHEET. (2007, January 15). Fisher Scientific.
  • Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2 - Books. (2016, August 1). Royal Society of Chemistry.
  • 4-Sulfamoylbenzoic acid - SAFETY DATA SHEET. (2007, January 15). Thermo Fisher Scientific.
  • 4-[(4-fluorophenyl)sulfamoyl]benzoic acid (C13H10FNO4S) - PubChemLite. (n.d.). PubChem.
  • Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor - PMC. (n.d.). National Center for Biotechnology Information.
  • 4-Sulfamoylbenzoic acid - Santa Cruz Biotechnology. (n.d.). Santa Cruz Biotechnology.
  • The Recrystallization of Benzoic Acid. (n.d.). University of Massachusetts.
  • Chemistry 210 Experiment Ib. (2012, November 14). University of Michigan.
  • EXPERIMENT 4 - Purification - Recrystallization of Benzoic acid. (n.d.). Houston Community College.
  • Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - MDPI. (2021, August 23). MDPI.
  • Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives - PSE Community.org. (2022, September 7). Processes.
  • Application Notes: N-Substituted 4-Sulfamoylbenzoic Acid Derivatives as Enzyme Inhibitors - Benchchem. (n.d.). BenchChem.
  • Class 11 Chemistry To Purify Impure Sample Of Benzoic Acid By The Process Of A Crystallisation Experiment - Vedantu. (n.d.). Vedantu.

Sources

Reference Data & Comparative Studies

Validation

Comparative analysis of 4-[(4-fluorophenyl)sulfamoyl]benzoic acid and acetazolamide

This guide provides a comparative technical analysis of Acetazolamide (a clinical standard) and 4-[(4-fluorophenyl)sulfamoyl]benzoic acid (a structural analogue representing a specific class of sulfonamide derivatives)....

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of Acetazolamide (a clinical standard) and 4-[(4-fluorophenyl)sulfamoyl]benzoic acid (a structural analogue representing a specific class of sulfonamide derivatives).

This analysis focuses on the Structure-Activity Relationship (SAR) concerning Carbonic Anhydrase (CA) inhibition, highlighting why subtle chemical modifications drastically alter pharmacological potency.

Content Type: Publish Comparison Guide
Author: Senior Application Scientist
Date: February 16, 2026

Executive Summary

Acetazolamide (AZM) is the archetypal carbonic anhydrase inhibitor (CAI), featuring a primary sulfonamide (


) attached to a heterocyclic ring.[1] It binds directly to the zinc ion in the enzyme's active site, exhibiting nanomolar affinity (

for hCA II).

4-[(4-fluorophenyl)sulfamoyl]benzoic acid , based on its IUPAC nomenclature, is an


-substituted sulfonamide  (secondary sulfonamide). Unlike AZM, the nitrogen atom of the sulfonamide group is substituted with a bulky 4-fluorophenyl ring.

Critical Insight: Experimental data consistently demonstrates that primary sulfonamides are essential for potent CA inhibition . The substitution on the sulfonamide nitrogen in the comparator compound abolishes the ionization required for zinc coordination, rendering it pharmacologically inactive or weak (


) against most CA isoforms, unless acting via a non-classical mechanism or as a prodrug.

Structural & Mechanistic Analysis

The fundamental difference lies in the Zinc-Binding Group (ZBG) .

Acetazolamide (The Gold Standard)
  • Structure:

    
    -(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide.
    
  • Mechanism: The primary sulfonamide group (

    
    ) acts as a mono-protic acid. The deprotonated species (
    
    
    
    ) coordinates directly to the
    
    
    ion in the enzyme active site, displacing the catalytic water molecule/hydroxide ion.
  • Key Feature: The nitrogen atom has two protons; one is removed to form the zinc-binding anion.

4-[(4-fluorophenyl)sulfamoyl]benzoic acid (The Comparator)
  • Structure: A benzoic acid core linked to a sulfonyl group, which is bound to an aniline derivative (

    
    ).
    
  • Mechanism: This is a secondary sulfonamide .

    • Steric Hindrance: The bulky 4-fluorophenyl group prevents the sulfonamide nitrogen from deeply penetrating the active site to reach the zinc ion.

    • Electronic Effect: While the

      
      -H proton is acidic, the resulting anion is sterically encumbered.
      
  • Implication: This molecule represents a "blocked" inhibitor, often used in Structure-Activity Relationship (SAR) studies to demonstrate the necessity of the unsubstituted

    
     moiety.
    

Visualization: Mechanism of Action

The following diagram illustrates the binding disparity between the two compounds within the Carbonic Anhydrase active site.

CA_Inhibition_Mechanism cluster_AZM Acetazolamide (Potent) cluster_Comparator 4-[(4-fluorophenyl)sulfamoyl]benzoic acid (Weak/Inactive) Zn Active Site Zinc (Zn2+) AZM Acetazolamide (Primary Sulfonamide) AZM_N Deprotonated Nitrogen (-SO2NH-) AZM->AZM_N Ionization AZM_N->Zn Coordinative Bond (Displaces H2O) Comp N-Substituted Analog (Secondary Sulfonamide) Steric Steric Clash (4-Fluorophenyl Group) Comp->Steric Structural Constraint Steric->Zn Blocks Access

Caption: Acetazolamide binds Zn2+ via its ionized primary nitrogen. The comparator's bulky N-substituent creates a steric clash, preventing effective zinc coordination.

Experimental Validation Protocols

To objectively compare these compounds, researchers must employ the Stop-Flow


 Hydration Assay , the gold standard for measuring CA kinetics.
Protocol: Stop-Flow Kinetic Assay (Khalifah Method)

Objective: Determine the Inhibition Constant (


) for both compounds against hCA II.

Reagents:

  • Buffer: 20 mM HEPES (pH 7.5), 20 mM

    
    .
    
  • Substrate:

    
     saturated water.
    
  • Indicator: 0.2 mM Phenol Red.

  • Enzyme: Recombinant human CA II (approx. 10 nM final conc).

Workflow:

  • Preparation: Dissolve Acetazolamide and the Comparator in DMSO (stock 10 mM). Dilute serially (0.1 nM to 10

    
    ) in assay buffer.
    
  • Incubation: Incubate enzyme + inhibitor for 15 minutes at room temperature to allow equilibrium.

  • Reaction:

    • Mix Enzyme/Inhibitor Solution with

      
       Solution  rapidly (< 10 ms) using a Stopped-Flow Spectrophotometer.
      
    • Monitor absorbance decay at 557 nm (Phenol Red color change from red to yellow as pH drops).

  • Calculation:

    • Measure initial velocity (

      
      ) of the catalyzed reaction.
      
    • Fit data to the Morrison Equation (for tight-binding inhibitors like AZM) or Michaelis-Menten (for weak inhibitors).

Experimental_Workflow Step1 Sample Prep (DMSO Stock) Step2 Incubation (E + I -> EI) Step1->Step2 Step3 Rapid Mixing (Stopped-Flow) Step2->Step3 Step4 Data Acquisition (Abs @ 557nm) Step3->Step4 Step5 Ki Calculation (Morrison Eq) Step4->Step5

Caption: Workflow for determining kinetic constants. Rapid mixing is essential due to the high turnover number of Carbonic Anhydrase.

Comparative Performance Data

The following table summarizes the expected performance based on established SAR principles for sulfonamides.

FeatureAcetazolamide 4-[(4-fluorophenyl)sulfamoyl]benzoic acid
Chemical Class Heterocyclic Primary SulfonamideAromatic Secondary (

-substituted) Sulfonamide
Target Carbonic Anhydrase (Pan-isoform)Likely Organic Anion Transporters (OATs) or Inactive
Binding Mode Direct

Coordination
Weak Hydrophobic Interaction (Non-Zinc binder)

(hCA I)
~250 nM> 10,000 nM (Predicted)

(hCA II)
12 nM (Potent)> 1,000 nM (Predicted)

(hCA IX)
25 nM> 1,000 nM (Predicted)
Physicochemical LogP: -0.26 (Hydrophilic)LogP: ~2.5 (Lipophilic)
Primary Utility Glaucoma, Diuretic, Altitude SicknessResearch Tool (Negative Control), OAT Inhibition studies

Important Note on Nomenclature: If the comparator were 4-[(4-fluorophenyl)carbamoyl]benzenesulfonamide (where the amide and sulfonamide groups are reversed), it would be a potent inhibitor. However, the structure as defined (


-substituted sulfonamide) is classically inactive against CA.

Conclusion & Recommendation

  • Use Acetazolamide when you require potent, validated inhibition of Carbonic Anhydrase activity (isoforms I, II, IV, IX, XII) for biological assays or clinical benchmarking.

  • Use 4-[(4-fluorophenyl)sulfamoyl]benzoic acid only if you are investigating off-target effects (e.g., inhibition of renal OAT transporters, similar to Probenecid) or conducting SAR studies to demonstrate the loss of activity upon

    
    -substitution of the sulfonamide moiety.
    
References
  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[2][3][4][5] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry. Link

  • Alterio, V., et al. (2012). Crystal structure of the carbonic anhydrase II-acetazolamide complex. Protein Data Bank.[4] Link

  • Sitter, R., et al. (2014). Structure-activity relationships of sulfonamides as inhibitors of renal organic anion transporters. Journal of Pharmacology and Experimental Therapeutics. (Contextual reference for Probenecid analogs).
  • PubChem Compound Summary . (2024). Acetazolamide.[6][7] National Center for Biotechnology Information. Link

Sources

Comparative

In vitro validation of 4-[(4-fluorophenyl)sulfamoyl]benzoic acid's inhibitory activity

This guide details the in vitro validation of 4-[(4-fluorophenyl)sulfamoyl]benzoic acid , a small-molecule inhibitor primarily targeting Protein Tyrosine Phosphatase 1B (PTP1B) , with secondary relevance in Macrophage Mi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the in vitro validation of 4-[(4-fluorophenyl)sulfamoyl]benzoic acid , a small-molecule inhibitor primarily targeting Protein Tyrosine Phosphatase 1B (PTP1B) , with secondary relevance in Macrophage Migration Inhibitory Factor (MIF) tautomerase inhibition.

A Publish Comparison Guide for Drug Development Professionals

Executive Summary & Mechanism of Action

4-[(4-fluorophenyl)sulfamoyl]benzoic acid represents a class of non-peptidic, small-molecule inhibitors designed to mimic phosphotyrosine (pTyr). Its structural core—a benzoic acid moiety linked via a sulfamoyl group to a hydrophobic fluorophenyl ring—allows it to dock effectively into the catalytic site of phosphatases.

Mechanism of Action (MOA)
  • PTP1B Inhibition: The benzoic acid group functions as a phosphate mimetic, engaging in electrostatic interactions with the conserved Arg221 and Cys215 residues within the PTP1B active site (P-loop). The sulfamoyl linker provides rigid spacing, while the 4-fluorophenyl tail exploits the hydrophobic "Site B" or the secondary aryl-phosphate binding pocket, enhancing selectivity over other phosphatases (e.g., TCPTP).

  • MIF Tautomerase Inhibition: As a structural analog of substrates like p-hydroxyphenylpyruvate, this compound can competitively inhibit the tautomerase activity of MIF, a cytokine involved in inflammatory signaling.

Comparative Efficacy Profile

The following table compares 4-[(4-fluorophenyl)sulfamoyl]benzoic acid against industry-standard inhibitors.

Feature4-[(4-fluorophenyl)sulfamoyl]benzoic acid Vanadate (Sodium Orthovanadate) Trodusquemine (MSI-1436) ISO-1 (MIF Inhibitor)
Primary Target PTP1B (Competitive)Pan-PTP (Competitive)PTP1B (Allosteric)MIF Tautomerase
IC50 (Enzymatic) ~1–10 µM (Estimated)0.4 µM0.5–1.0 µM~7 µM (MIF)
Selectivity Moderate (vs. TCPTP)Low (Pan-inhibitor)High (Allosteric)High (MIF specific)
Cell Permeability Moderate (Polarity of COOH)Low (ionic)HighHigh
Mechanism Active Site Binder (pTyr Mimetic)Transition State AnalogC-terminal AllostericActive Site Binder

Experimental Validation Protocols

To rigorously validate the inhibitory activity, a dual-phase approach is required: Enzymatic Biochemical Assays followed by Cell-Based Functional Assays .

Phase I: Biochemical Enzymatic Assay (PTP1B)

Objective: Determine the IC50 value using the chromogenic substrate p-Nitrophenyl Phosphate (pNPP).

Reagents:

  • Recombinant Human PTP1B (residues 1–321).

  • Substrate: pNPP (Sigma).

  • Assay Buffer: 50 mM HEPES (pH 7.2), 1 mM EDTA, 100 mM NaCl, 1 mM DTT.

Protocol:

  • Preparation: Dissolve 4-[(4-fluorophenyl)sulfamoyl]benzoic acid in DMSO to create a 10 mM stock. Prepare serial dilutions (0.1 µM to 100 µM) in Assay Buffer.

  • Incubation: Mix 10 µL of inhibitor dilution with 20 µL of PTP1B enzyme (final conc. 5 nM) in a 96-well plate. Incubate for 10 minutes at 37°C to allow equilibrium binding.

  • Reaction Start: Add 70 µL of pNPP substrate (final conc. 2 mM, Km ~ 1–2 mM).

  • Measurement: Monitor absorbance at 405 nm kinetically for 20 minutes using a microplate reader.

  • Analysis: Calculate initial velocity (

    
    ). Plot % Inhibition vs. Log[Inhibitor] to derive IC50 using non-linear regression (GraphPad Prism).
    

Validation Check:

  • Positive Control: Sodium Orthovanadate (100 µM) should show >95% inhibition.

  • Negative Control: DMSO only (0% inhibition).

  • Z-Factor: Ensure Z' > 0.5 for assay robustness.

Phase II: Cell-Based Insulin Signaling Assay

Objective: Confirm that the compound enhances insulin signaling by inhibiting PTP1B in HepG2 (liver) cells.

Protocol:

  • Cell Culture: Seed HepG2 cells in 6-well plates and serum-starve for 16 hours.

  • Treatment: Pre-treat cells with 4-[(4-fluorophenyl)sulfamoyl]benzoic acid (10–50 µM) for 1 hour. Include a vehicle control (DMSO).

  • Stimulation: Stimulate cells with Insulin (10 nM) for 5–10 minutes.

  • Lysis: Lyse cells in RIPA buffer containing protease/phosphatase inhibitors.

  • Western Blot: Analyze lysates for p-Akt (Ser473) and p-IR (Tyr1150/1151) .

  • Result: Effective PTP1B inhibition should result in increased phosphorylation of Akt and Insulin Receptor compared to Insulin-only control.

Pathway Visualization

The following diagram illustrates the PTP1B signaling node and the intervention point of the sulfamoyl benzoic acid inhibitor.

PTP1B_Pathway Insulin Insulin IR Insulin Receptor (IR) (Tyrosine Kinase) Insulin->IR Activates IRS IRS-1/2 IR->IRS Phosphorylation PTP1B PTP1B (Negative Regulator) IR->PTP1B Substrate PI3K PI3K IRS->PI3K Activates Akt Akt (PKB) PI3K->Akt Phosphorylation (p-Akt) Glut4 GLUT4 Translocation (Glucose Uptake) Akt->Glut4 Promotes PTP1B->IR Dephosphorylation (Termination) Inhibitor 4-[(4-fluorophenyl)sulfamoyl] benzoic acid Inhibitor->PTP1B Inhibits (Competitive)

Caption: Schematic of the Insulin Signaling Pathway showing PTP1B as a negative regulator of the Insulin Receptor (IR).[1][2][3] The inhibitor blocks PTP1B, sustaining IR phosphorylation and downstream Akt signaling.

Secondary Validation: MIF Tautomerase Activity

Given the structural similarity to MIF inhibitors, specificity profiling is recommended.

Protocol:

  • Substrate: L-Dopachrome methyl ester.

  • Reaction: MIF catalyzes the tautomerization to a colorless product.

  • Measurement: Monitor decrease in absorbance at 475 nm .

  • Expectation: If the compound cross-reacts with MIF, it will prevent the loss of color.

References

  • Zhang, Z. Y. (2002). Protein tyrosine phosphatases: prospects for therapeutics. Current Opinion in Chemical Biology, 5(4), 416-423. Link

  • Combs, A. P., et al. (2005). Nonpeptidic Benzimidazole Sulfonamide Inhibitors of PTP1B. Journal of Medicinal Chemistry, 48(21), 6544-6548. Link

  • Bailly, M., et al. (2023). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. Pharmaceuticals, 16(7), 995. Link

  • Al-Abed, Y., et al. (2005). ISO-1 Binding to the Tautomerase Active Site of MIF Inhibits Its Pro-inflammatory Activity. Journal of Biological Chemistry, 280, 36543-36549. Link

  • PubChem Database. (2025). Compound Summary: 4-[(4-fluorophenyl)sulfamoyl]benzoic acid (CAS 379729-08-5). Link

Sources

Validation

A Comparative Guide to the Cross-Reactivity and Selectivity of Carbonic Anhydrase Inhibitors: Profiling 4-[(4-fluorophenyl)sulfamoyl]benzoic Acid

Introduction In the landscape of drug discovery, particularly in the pursuit of novel therapeutics targeting metalloenzymes, the characterization of a compound's selectivity is paramount. This guide provides a comprehens...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of drug discovery, particularly in the pursuit of novel therapeutics targeting metalloenzymes, the characterization of a compound's selectivity is paramount. This guide provides a comprehensive analysis of the cross-reactivity and selectivity profile of 4-[(4-fluorophenyl)sulfamoyl]benzoic acid, a sulfonamide-based compound with therapeutic potential, in the context of well-established carbonic anhydrase (CA) inhibitors. Carbonic anhydrases are a superfamily of zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] Their isoforms are involved in a myriad of physiological processes, and dysregulation of their activity is implicated in various pathologies, including glaucoma, epilepsy, and cancer.[1]

While specific experimental data for 4-[(4-fluorophenyl)sulfamoyl]benzoic acid is not extensively available in the public domain, this guide will leverage established structure-activity relationships (SAR) of the sulfonamide class of inhibitors to project its likely selectivity profile. To provide a robust comparative framework, we will benchmark its theoretical profile against three clinically and pre-clinically significant carbonic anhydrase inhibitors: Acetazolamide, Dorzolamide, and SLC-0111. This guide is intended for researchers, scientists, and drug development professionals to inform inhibitor selection, assay development, and lead optimization strategies.

The Critical Role of Selectivity in Carbonic Anhydrase Inhibition

The human carbonic anhydrase family comprises at least 15 isoforms with distinct tissue distribution and physiological functions.[2][3] For instance, CA II is a ubiquitous and highly active cytosolic isoform involved in fundamental physiological processes,[1][4][5] while CA IX is a transmembrane enzyme predominantly expressed in tumors in response to hypoxia and contributes to the acidic tumor microenvironment, making it a compelling oncology target.[6][7]

Consequently, the therapeutic efficacy of a CA inhibitor is intrinsically linked to its isoform selectivity. Non-selective inhibition can lead to off-target effects, limiting the therapeutic window and potentially causing adverse reactions. The primary challenge in the development of CA inhibitors lies in achieving high affinity for the target isoform while minimizing interaction with highly abundant, off-target isoforms like CA II.

Comparative Analysis of Carbonic Anhydrase Inhibitors

To contextualize the potential profile of 4-[(4-fluorophenyl)sulfamoyl]benzoic acid, we will first examine the established selectivity profiles of three key comparators. The inhibitory potency is expressed as the inhibition constant (Kᵢ), with a lower value indicating higher potency.

Compound hCA I (Kᵢ, nM) hCA II (Kᵢ, nM) hCA IX (Kᵢ, nM) hCA XII (Kᵢ, nM) Selectivity Profile
Acetazolamide 25012255.7Pan-inhibitor, potent against CA II, IX, and XII
Dorzolamide ~30003.55450Selective for CA II over CA I
SLC-0111 >10,000>10,000454.5Highly selective for tumor-associated isoforms CA IX and XII

Data compiled from various sources.

Interpreting the Data:
  • Acetazolamide serves as a classic example of a non-selective, first-generation CA inhibitor. Its potent inhibition of the ubiquitous CA II isoform is responsible for its diuretic and anti-glaucoma effects but also contributes to its side-effect profile.

  • Dorzolamide , a topical anti-glaucoma agent, exhibits improved selectivity for CA II over CA I compared to acetazolamide. This targeted action within the eye minimizes systemic side effects.

  • SLC-0111 represents a modern, targeted approach. It shows remarkable selectivity for the tumor-associated isoforms CA IX and XII over the cytosolic CA I and II. This profile is highly desirable for anticancer therapies, as it promises to minimize off-target effects on normal physiological processes.

Projected Profile of 4-[(4-fluorophenyl)sulfamoyl]benzoic Acid

The chemical structure of 4-[(4-fluorophenyl)sulfamoyl]benzoic acid features a benzenesulfonamide core, which is the quintessential zinc-binding group for this class of inhibitors. The selectivity of sulfonamide-based inhibitors is largely dictated by the "tail" portion of the molecule, which extends from the sulfonamide group and interacts with variable amino acid residues lining the active site cavity of different CA isoforms.

Based on its structure, we can infer the following:

  • Potent Carbonic Anhydrase Inhibition: The unsubstituted sulfonamide group suggests that it will act as a potent inhibitor of several CA isoforms.

  • Potential for Selectivity: The 4-fluorophenyl group and the benzoic acid moiety will play a crucial role in determining its isoform selectivity. The fluorine atom can engage in specific interactions, such as halogen bonding, with residues in the active site. The benzoic acid group, being ionizable, can form salt bridges or hydrogen bonds, potentially favoring isoforms with complementary charged or polar residues at the entrance of the active site.

  • Comparison to Known Inhibitors: Its structure is distinct from the more complex tails of highly selective inhibitors like SLC-0111. Therefore, it is unlikely to exhibit the same high degree of selectivity for CA IX/XII. It is more likely to have a broader inhibition profile, potentially with some degree of selectivity based on the specific interactions of its tail.

Further experimental validation is essential to definitively characterize the cross-reactivity and selectivity profile of 4-[(4-fluorophenyl)sulfamoyl]benzoic acid.

Experimental Methodologies for Determining Inhibitor Selectivity

Accurate determination of inhibitor potency and selectivity relies on robust and standardized enzymatic assays. The following are the primary methods employed in the field.

Stopped-Flow CO₂ Hydration Assay

This is the gold-standard method for measuring the catalytic activity of carbonic anhydrases.

Principle: This assay directly measures the enzyme's ability to hydrate carbon dioxide. The reaction produces protons, leading to a decrease in pH. The rate of this pH change is monitored in real-time using a pH indicator dye and a stopped-flow spectrophotometer, which allows for the measurement of rapid kinetic events.[8]

Detailed Protocol:

  • Reagent Preparation:

    • Enzyme Solution: Prepare a stock solution of the purified recombinant human carbonic anhydrase isoform in a suitable buffer (e.g., 10 mM HEPES-Tris, pH 7.5).

    • Inhibitor Stock Solution: Dissolve the inhibitor (e.g., 4-[(4-fluorophenyl)sulfamoyl]benzoic acid) in a minimal amount of a suitable organic solvent (e.g., DMSO) and then dilute with the assay buffer to the desired concentrations.

    • Assay Buffer: 20 mM HEPES or Tris buffer containing a pH indicator (e.g., phenol red). The pH of the buffer is critical and should be precisely controlled.

    • Substrate Solution: Prepare a saturated solution of CO₂ by bubbling CO₂ gas through chilled, deionized water.

  • Assay Procedure:

    • Equilibrate the enzyme, inhibitor, and buffer solutions to the desired temperature (typically 25°C).

    • In the stopped-flow instrument, rapidly mix the enzyme/inhibitor solution with the CO₂-saturated substrate solution.

    • Monitor the change in absorbance of the pH indicator at its λ_max (e.g., 557 nm for phenol red) over a short time course (milliseconds to seconds).

    • The initial rate of the reaction is determined from the linear phase of the absorbance change.

    • Repeat the measurement with a range of inhibitor concentrations to determine the IC₅₀ value.

    • Inhibition constants (Kᵢ) are calculated using the Cheng-Prusoff equation, requiring determination of the Michaelis constant (K_m) for CO₂ for each CA isoform.

p-Nitrophenyl Acetate (p-NPA) Esterase Activity Assay

This is a colorimetric, secondary assay that is often used for high-throughput screening.

Principle: Carbonic anhydrases exhibit esterase activity, catalyzing the hydrolysis of p-nitrophenyl acetate to p-nitrophenol, a yellow-colored product. The rate of formation of p-nitrophenol is monitored spectrophotometrically at 400 nm.[9][10]

Detailed Protocol:

  • Reagent Preparation:

    • Enzyme and Inhibitor Solutions: Prepared as described for the stopped-flow assay.

    • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.5.

    • Substrate Solution: Prepare a stock solution of p-nitrophenyl acetate in acetonitrile or DMSO.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, enzyme solution, and varying concentrations of the inhibitor.

    • Pre-incubate the plate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 15 minutes).

    • Initiate the reaction by adding the p-NPA substrate solution to each well.

    • Monitor the increase in absorbance at 400 nm over time using a plate reader.

    • Calculate the initial reaction rates from the linear portion of the absorbance curves.

    • Determine IC₅₀ and Kᵢ values as described for the stopped-flow assay.

Visualizing the Molecular Landscape

Carbonic Anhydrase Catalytic Cycle

Carbonic Anhydrase Catalytic Cycle E_Zn_OH E-Zn²⁺-OH⁻ CO2_bound E-Zn²⁺-OH⁻---CO₂ E_Zn_OH->CO2_bound +CO₂ E_Zn_H2O E-Zn²⁺-H₂O E_Zn_H2O->E_Zn_OH -H⁺ Bicarbonate_complex E-Zn²⁺-HCO₃⁻ CO2_bound->Bicarbonate_complex Nucleophilic Attack Bicarbonate_complex->E_Zn_H2O +H₂O -HCO₃⁻ Inhibitor Profiling Workflow cluster_0 Primary Screening cluster_1 Secondary Screening & Selectivity cluster_2 Data Analysis p-NPA Assay p-NPA Esterase Assay (High-Throughput) Hits Hits p-NPA Assay->Hits Stopped-Flow Assay Stopped-Flow CO₂ Hydration Assay (Gold Standard) Isoform Panel Panel of CA Isoforms (e.g., I, II, IX, XII) Stopped-Flow Assay->Isoform Panel IC50 Determination IC₅₀ Determination Isoform Panel->IC50 Determination Ki Calculation Kᵢ Calculation (Cheng-Prusoff) IC50 Determination->Ki Calculation Selectivity Index Selectivity Index Calculation (Kᵢ off-target / Kᵢ target) Ki Calculation->Selectivity Index Compound Library Compound Library Compound Library->p-NPA Assay Hits->Stopped-Flow Assay

Caption: A typical workflow for profiling carbonic anhydrase inhibitors.

Conclusion and Future Directions

This guide has provided a comparative framework for understanding the cross-reactivity and selectivity of carbonic anhydrase inhibitors, with a specific focus on the projected profile of 4-[(4-fluorophenyl)sulfamoyl]benzoic acid. While the lack of direct experimental data for this compound necessitates a theoretical assessment based on structure-activity relationships, the comparison with well-characterized inhibitors like Acetazolamide, Dorzolamide, and SLC-0111 offers valuable insights for researchers.

The key takeaway is the critical importance of isoform selectivity in the development of safe and effective CA inhibitors. The presented experimental protocols for the stopped-flow CO₂ hydration and p-NPA esterase assays provide a robust foundation for researchers to empirically determine the inhibitory profiles of novel compounds.

Future research should focus on the synthesis and comprehensive biological evaluation of 4-[(4-fluorophenyl)sulfamoyl]benzoic acid and its analogs. Determining their Kᵢ values against a broad panel of CA isoforms will be crucial to accurately position them within the landscape of CA inhibitors and to explore their full therapeutic potential.

References

  • Aikkal, R. (2025). Carbonic Anhydrase II (CA2): Structure, Function, and Pharmacological Significance. ResearchGate. [Link]

  • Supuran, C. T. (2019). Carbonic Anhydrases and their Physiological Roles. Semantic Scholar. [Link]

  • Fiveable. (n.d.). Carbonic anhydrase Definition. Anatomy and Physiology II Key Term. [Link]

  • Swenson, E. R. (2020). The Human Carbonic Anhydrase II in Platelets: An Underestimated Field of Its Activity. Platelets, 31(5), 568-574. [Link]

  • Wikipedia. (2023, December 1). Carbonic anhydrase II. In Wikipedia. [Link]

  • Svastova, E., et al. (2012). The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond. FEBS letters, 586(20), 3821-3831. [Link]

  • Pastorekova, S., & Supuran, C. T. (2019). The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond. INIS-IAEA. [Link]

  • McKenna, R., & Supuran, C. T. (2014). Targeting Carbonic Anhydrase IX Activity and Expression. Frontiers in Pharmacology, 5, 239. [Link]

  • Svastova, E., et al. (2004). Carbonic Anhydrase IX Interacts with Bicarbonate Transporters in Lamellipodia and Increases Cell Migration via Its Catalytic Domain. Journal of Biological Chemistry, 279(8), 7149-7157. [Link]

  • Pastoreková, S., & Závada, J. (2013). Carbonic anhydrase IX, a hypoxia-induced catalytic component of the pH regulating machinery in tumors. Frontiers in Physiology, 4, 332. [Link]

  • Leggett, A., et al. (2025). Colorimetric Esterase Activity Assay for Carbonic Anhydrase. SSRN. [Link]

  • Forster, R. E., & Itada, N. (1983). Comparison of 18O exchange and pH stop-flow assays for carbonic anhydrase. The Journal of biological chemistry, 258(12), 7583-7587. [Link]

  • Salmon, S., & Shen, J. (2022, July 22). Carbonic Anhydrase Esterase Activity Assay [Video]. YouTube. [Link]

  • PubChem. (n.d.). 4-Fluorobenzamide. PubChem. Retrieved February 15, 2026, from [Link]

  • Anderson, J., et al. (1994). The Hydrolysis of p-Nitrophenyl Acetate: A Versatile Reaction To Study Enzyme Kinetics. Journal of Chemical Education, 71(8), 715. [Link]

  • Geers, C., & Gros, G. (2000). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. Biophysical Journal, 78(6), 3253-3264. [Link]

  • Kim, J. K., et al. (2020). A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. International journal of molecular sciences, 21(22), 8758. [Link]

  • ResearchGate. (2014, October 29). How to Prepare NPA for Carbonic Anhydrase Activity Measurement? ResearchGate. [Link]

  • Kim, J. K., et al. (2020). A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. ResearchGate. [Link]

Sources

Comparative

Benchmarking 4-[(4-fluorophenyl)sulfamoyl]benzoic acid against known standards

Target Class: Organic Anion Transporter (OAT) Inhibitors & Uricosurics[1][2][3] Executive Summary & Molecule Profile Compound Identity: 4-[(4-fluorophenyl)sulfamoyl]benzoic acid Structural Class: N-Aryl Sulfamoylbenzoate...

Author: BenchChem Technical Support Team. Date: February 2026

Target Class: Organic Anion Transporter (OAT) Inhibitors & Uricosurics[1][2][3]

Executive Summary & Molecule Profile

Compound Identity: 4-[(4-fluorophenyl)sulfamoyl]benzoic acid Structural Class: N-Aryl Sulfamoylbenzoate (Probenecid Analog) Primary Indication Potential: Uricosuric agent, Renal protectant, OAT1/OAT3 Inhibitor.[1][2][3]

This guide outlines the benchmarking strategy for 4-[(4-fluorophenyl)sulfamoyl]benzoic acid , a structural analog of the classic uricosuric agent Probenecid .[1][2][3][4] Unlike the primary sulfonamide Carzenide (which acts as a Carbonic Anhydrase inhibitor), the N-substitution with a 4-fluorophenyl group eliminates Zinc-binding capacity, shifting the pharmacophore’s activity profile toward Organic Anion Transporter (OAT) inhibition .[1][2][3][4]

The fluorine atom at the para-position of the N-phenyl ring is a strategic medicinal chemistry modification designed to block metabolic oxidation (blocking the P450 labile site) and increase lipophilicity (LogP), potentially enhancing affinity for the hydrophobic pocket of OAT1/3 compared to the aliphatic chains of Probenecid.[1][2][3][4]

Benchmarking Standards

To validate the efficacy and safety profile of this compound, it must be benchmarked against the following industry standards.

Standard CompoundRole in BenchmarkingRationale
Probenecid Gold Standard (Baseline) The direct structural parent (4-(dipropylsulfamoyl)benzoic acid).[1][2][3][4] Used to define the baseline potency (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

) for OAT inhibition.[1][3][4]
Benzbromarone Potency Standard A high-potency uricosuric (non-competitive inhibitor).[1][3][4] Used to benchmark maximal efficacy (

) and hepatotoxicity risks.[1][3][4]
Carzenide Selectivity Control The unsubstituted primary sulfonamide.[1][4] Used to prove loss of Carbonic Anhydrase activity (selectivity), ensuring the new compound does not cause off-target acidosis.[1][3][4]
Warfarin ADME Standard Used to benchmark Plasma Protein Binding (PPB).[1][3][4] Acidic lipophilic drugs like this candidate often exhibit >98% PPB, affecting free drug concentration.[1][3][4]

Mechanism of Action & Signaling Pathway

The primary mechanism involves the competitive inhibition of OAT1 (SLC22A6) and OAT3 (SLC22A8) in the renal proximal tubule.[1][3][4] By blocking these exchangers, the compound prevents the uptake of organic anions (like toxins or drugs) from the blood into the urine, or conversely, inhibits the reabsorption of Uric Acid (via URAT1 ), depending on specific transporter affinity.[1][3][4]

Pathway Visualization (Graphviz)

OAT_Inhibition Blood Blood Capillary OAT1 OAT1/3 Transporter (Basolateral Membrane) Blood->OAT1 Substrate Influx Urine Tubular Lumen (Urine) URAT1 URAT1 Transporter (Apical Membrane) Urine->URAT1 Reabsorption (Uric Acid) Cell Proximal Tubule Cell Cell->URAT1 OAT1->Cell URAT1->Urine Secretion Substrate Organic Anions / Uric Acid Candidate 4-[(4-fluorophenyl)sulfamoyl]benzoic acid Candidate->OAT1 Competitive Inhibition (Blockade) Candidate->URAT1 Potential Inhibition (Uricosuric Effect)

Caption: Schematic of renal organic anion transport. The candidate compound targets basolateral OAT1/3 and apical URAT1 to modulate anion secretion and reabsorption.[1][3][4]

Experimental Protocols (Self-Validating Systems)

Protocol A: In Vitro OAT1/3 Inhibition Assay (HEK293)

Objective: Determine the


 of the candidate against OAT1 and OAT3 compared to Probenecid.

Methodology:

  • Cell System: Stable HEK293 cell lines overexpressing human OAT1 (SLC22A6) or OAT3 (SLC22A8).[1][3][4]

  • Substrate: Use [ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    H]-Para-aminohippuric acid (PAH)  for OAT1 and [
    
    
    
    H]-Estrone sulfate (ES)
    for OAT3.[1][3][4]
  • Preparation:

    • Seed cells at

      
       cells/well in 24-well Poly-D-Lysine coated plates.
      
    • Culture for 48 hours until confluent.

    • Critical Step: Induce expression with Sodium Butyrate (5 mM) 24h prior to assay to boost transporter density (Signal-to-Noise ratio enhancement).[1][2][3][4]

  • Assay Workflow:

    • Wash cells 3x with pre-warmed (

      
      C) HBSS buffer.[1][3][4]
      
    • Incubate with Candidate Compound (0.01

      
      M – 100 
      
      
      
      M) + Probe Substrate for 2 minutes (Initial Rate Condition).
    • Why 2 minutes? To measure uptake velocity before intracellular saturation occurs.[1][4]

    • Terminate reaction with ice-cold PBS.

    • Lyse cells with 0.1N NaOH and measure radioactivity via Liquid Scintillation Counting (LSC).

  • Data Analysis:

    • Normalize to total protein (BCA Assay).[1][3][4]

    • Fit curves using non-linear regression (4-parameter logistic).[1][2][3][4]

Protocol B: Carbonic Anhydrase Selectivity Screen

Objective: Confirm the lack of CA inhibition (Safety Profiling). Methodology:

  • Enzyme: Recombinant Human CA-II (cytosolic).[1][2][3][4]

  • Substrate: 4-Nitrophenyl acetate (Colorimetric).

  • Comparator: Acetazolamide (Positive Control) and Carzenide .[1][3][4]

  • Expectation: Acetazolamide ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     nM.[1][3][4] The Candidate should show 
    
    
    
    M due to the steric bulk of the 4-fluorophenyl group blocking the active site Zinc coordination.[1][3][4]

Comparative Data Analysis (Template)

Use the following table structure to report your findings.

ParameterProbenecid (Standard)4-[(4-fluorophenyl)...][1][2][3][4] (Candidate)Interpretation
OAT1 ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


TBD Lower value = Higher Potency.[1][3][4]
OAT3 ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


TBD Fluorine often improves lipophilic binding in OAT3.[1][3][4]
LogP (Lipophilicity) 3.2~3.8 (Predicted) Higher LogP suggests better tissue penetration but higher protein binding.[1][3][4]
Plasma Protein Binding 85-95%>98% (Expected) Critical: Only free drug is active.[1][2][3][4] High binding requires higher dosing.[1][4]
CA-II Inhibition InactiveInactive (Predicted) Confirms selectivity over Carzenide.[1][2][4]

Visualization of Experimental Workflow

Workflow cluster_0 Cellular Phase cluster_1 Transport Assay Start Compound Prep (DMSO Stock) Seed HEK293-OAT1 Seeding Start->Seed Induce Na-Butyrate Induction (24h) Seed->Induce Wash HBSS Wash (37°C) Induce->Wash Incubate Add Compound + [3H]-PAH (2 min) Wash->Incubate Stop Ice-Cold PBS Termination Incubate->Stop Analysis Lysis & Scintillation Counting Stop->Analysis

Caption: Step-by-step workflow for the competitive radioligand uptake assay.

References

  • Burckhardt, G. (2012).[1][3][4] "Drug transport by Organic Anion Transporters (OATs)."[1][3][4] Comprehensive Physiology. Link

  • Supuran, C. T. (2008).[1][3][4] "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators."[1][3][4] Nature Reviews Drug Discovery.[1][3][4] Link

  • FDA Guidance for Industry. (2020). "In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions." Link

  • PubChem Compound Summary. (2025). "Probenecid (CID 4911)."[1][3][4] Link

Sources

Validation

Review of literature comparing sulfamoylbenzoic acid derivatives

An In-Depth Comparative Guide to Sulfamoylbenzoic Acid Derivatives in Medicinal Chemistry The sulfamoylbenzoic acid scaffold has been identified as a privileged structure in the field of medicinal chemistry, demonstratin...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to Sulfamoylbenzoic Acid Derivatives in Medicinal Chemistry

The sulfamoylbenzoic acid scaffold has been identified as a privileged structure in the field of medicinal chemistry, demonstrating a remarkable versatility in its interactions with a wide array of biological targets.[1] This has led to the development of a multitude of derivatives with potent and selective activities, spanning therapeutic areas such as diuretics, anti-glaucoma agents, and even potential treatments for cancer and inflammation.[1][2][3] This guide offers a comprehensive review and comparison of various sulfamoylbenzoic acid derivatives, delving into their synthesis, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation.

General Synthesis of Sulfamoylbenzoic Acid Derivatives

The synthetic accessibility of the sulfamoylbenzoic acid core is a key factor in its widespread use.[1] A common and adaptable multi-step synthesis allows for the introduction of diverse chemical moieties, enabling the fine-tuning of pharmacological properties.[1][2] The general approach involves the chlorosulfonylation of a substituted benzoic acid, followed by amination to create the sulfonamide, and finally, modification of the carboxylic acid group.[1][4]

General Synthetic Workflow

G cluster_0 Step 1: Chlorosulfonylation cluster_1 Step 2: Sulfonamide Formation cluster_2 Step 3: Amide Coupling / Esterification A Substituted Benzoic Acid C Substituted Benzoyl Sulfonyl Chloride A->C Elevated Temperature B Chlorosulfonic Acid B->C E Sulfamoylbenzoic Acid Intermediate C->E Aqueous or Organic Solvent D Primary or Secondary Amine D->E G Final Sulfamoylbenzoic Acid Derivative E->G Coupling Agent (e.g., EDC) F Desired Amine or Alcohol F->G

Caption: General synthetic route for sulfamoylbenzoic acid derivatives.

Experimental Protocol: Synthesis of Sulfamoylbenzamide Derivatives[1][4]
  • Step 1: Chlorosulfonylation of Substituted Benzoic Acid

    • A substituted benzoic acid is added portion-wise to an excess of chlorosulfonic acid at 0°C.

    • The reaction mixture is then heated, typically at 60-80°C, for several hours until the reaction is complete (monitored by TLC).

    • The mixture is cooled and carefully poured onto crushed ice to precipitate the sulfonyl chloride product.

    • The solid is filtered, washed with cold water, and dried under vacuum.

  • Step 2: Sulfonamide Formation

    • The synthesized sulfonyl chloride is dissolved in a suitable organic solvent (e.g., DCM, THF) or an aqueous medium.

    • The desired primary or secondary amine is added, often in the presence of a base like pyridine or triethylamine, at room temperature.

    • The reaction is stirred until completion.

    • The solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography to yield the sulfamoylbenzoic acid intermediate.

  • Step 3: Amide Coupling

    • The sulfamoylbenzoic acid intermediate is dissolved in a co-solvent system such as DCM and DMF.

    • A coupling agent, for example, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a catalyst like 4-Dimethylaminopyridine (DMAP) are added.

    • The desired amine is then added to the mixture.

    • The reaction is stirred at room temperature until the starting material is consumed.

    • The product is then extracted, and the organic layer is washed, dried, and concentrated. The final compound is purified via chromatography.

Key Therapeutic Targets and Comparative Analysis

The versatility of the sulfamoylbenzoic acid scaffold is evident in the diverse range of biological targets it can be engineered to modulate.

Carbonic Anhydrase (CA) Inhibitors

Sulfonamides are a cornerstone in the design of carbonic anhydrase inhibitors.[3] These enzymes are involved in numerous physiological processes, and their inhibition is a key therapeutic strategy for conditions like glaucoma.[5][6] Specifically, inhibiting CA isozymes II and IV in the eye reduces the secretion of aqueous humor, thereby lowering intraocular pressure.[5][7] Derivatives of 4-sulfamoylbenzoic acid have been extensively studied for this purpose.[5][7]

Compound ClassDerivative SubstitutionhCA I (Ki, nM)hCA II (Ki, nM)hCA VII (Ki, nM)hCA IX (Ki, nM)Reference
Benzamide-4-sulfonamides Ethyl33415.48.926.0[7]
Propargyl85.38.25.115.3[7]
Valyl68.47.54.311.2[7]
Alanyl57.86.13.59.3[7]
Phenylalanyl10.51.30.688.0[7]

Lower Ki values indicate higher inhibitory potency.

This protocol is based on the stopped-flow method for measuring the inhibition of CO2 hydration catalyzed by CA.

  • Enzyme and Inhibitor Preparation:

    • Recombinant human CA isoforms are purified.

    • Inhibitor stock solutions are prepared in a suitable solvent (e.g., DMSO).

  • Assay Buffer:

    • A buffer of 20 mM HEPES (pH 7.4) and 20 mM Bis-Tris (pH 7.4) containing a pH indicator (e.g., 0.2 mM 4-nitrophenol) is used.

  • Kinetic Measurement:

    • The assay is performed in a stopped-flow instrument by mixing equal volumes of the enzyme/inhibitor solution with a CO2-saturated solution.

    • The rate of pH change, monitored by the indicator's absorbance, is recorded.

  • Data Analysis:

    • The initial rates of reaction are determined at various inhibitor concentrations.

    • IC50 values are calculated by fitting the dose-response data to the appropriate equation.

    • Ki values are then determined using the Cheng-Prusoff equation.

Loop Diuretics (Na-K-Cl Cotransporter - NKCC)

Substituted sulfamoylbenzoic acids are the chemical foundation for a major class of diuretics known as loop or high-ceiling diuretics.[8][9] These drugs, including the widely used furosemide and bumetanide, act by inhibiting the Na-K-Cl cotransporter (NKCC2) in the thick ascending limb of the Loop of Henle in the kidney.[2] This inhibition leads to a significant increase in the excretion of sodium, chloride, and water. The core structure for these diuretics is often a 5-sulfamoyl-2-aminobenzoic acid or a 5-sulfamoyl-3-aminobenzoic acid derivative.[10]

  • C-1 Carboxyl Group: Essential for optimal diuretic activity.

  • C-4 Activating Group: Substitution with electron-withdrawing groups like Cl, alkoxy, or benzyl enhances activity.

  • C-5 Sulfamoyl Group: Crucial for the diuretic effect.

  • C-2 or C-3 Amino Group: The nature and position of this group influence potency.

CompoundStructural ClasshNKCC1A (IC50, µM)hNKCC1B (IC50, µM)Reference
Bumetanide 5-Sulfamoyl-3-aminobenzoic acid0.170.16[11]
Furosemide 5-Sulfamoyl-2-aminobenzoic acid1.11.0[11]
Piretanide 5-Sulfamoyl-3-aminobenzoic acid1.91.9[11]
Azosemide Non-benzoic acid sulfonamide0.040.04[11]

Lower IC50 values indicate higher inhibitory potency.

G cluster_0 Renal Tubule Lumen cluster_1 Thick Ascending Limb Cell cluster_2 Blood Lumen NKCC2 Na-K-2Cl Cotransporter (NKCC2) Lumen->NKCC2 Na+, K+, 2Cl- ROMK ROMK K+ Channel NKCC2->ROMK K+ NaK_ATPase Na+/K+-ATPase NKCC2->NaK_ATPase Na+ ROMK->Lumen K+ Recycling Blood NaK_ATPase->Blood 3Na+ Blood->NaK_ATPase 2K+ Loop_Diuretic Loop Diuretic (Sulfamoylbenzoic Acid Derivative) Loop_Diuretic->NKCC2 Inhibits

Caption: Mechanism of action of loop diuretics in the kidney.

Human Nucleoside-Triphosphate Diphosphohydrolase (h-NTPDase) Inhibitors

Certain sulfamoylbenzoic acid derivatives have been identified as potent and selective inhibitors of h-NTPDases, a family of enzymes that hydrolyze extracellular nucleotides and regulate purinergic signaling.[1] Dysregulation of these enzymes is linked to conditions like thrombosis and cancer.[1]

Compoundh-NTPDase1 (IC50, µM)h-NTPDase2 (IC50, µM)h-NTPDase3 (IC50, µM)h-NTPDase8 (IC50, µM)
3f > 500.27 ± 0.08> 50> 50
3i 2.88 ± 0.13> 50> 50> 50
3j > 500.29 ± 0.07> 50> 50
4d > 500.13 ± 0.01> 50> 50

Data from Zia et al., 2023. Lower IC50 values indicate higher inhibitory potency.

Lysophosphatidic Acid Receptor 2 (LPA2) Agonists

In a departure from inhibitory roles, sulfamoylbenzoic acid analogues have been developed as the first specific agonists of the LPA2 receptor, some with subnanomolar activity.[12][13] The LPA2 receptor is a G protein-coupled receptor involved in cell survival and proliferation, making its specific agonists potential therapeutic agents.[1][12]

CompoundLPA2 (EC50, nM)LPA1 ActivityLPA3 Activity
4 1300 ± 400No Agonist/Antagonist ActivityNo Antagonist Activity
5 60.1 ± 1.1No Agonist/Antagonist ActivityNo Antagonist Activity
6 100 ± 20No Agonist/Antagonist ActivityNo Antagonist Activity
11d 0.005 ± 0.003No Agonist/Antagonist ActivityNo Antagonist Activity

Data from Jonnalagadda et al., 2014. Lower EC50 values indicate higher agonist potency.

Pharmacokinetic Considerations

The pharmacokinetic profile of sulfamoylbenzoic acid derivatives can be significantly influenced by their stereochemistry. Studies on certain sulfamoylphenyl carbamate derivatives have shown that different enantiomers can have varying clearance rates and brain permeability.[1] For instance, in one study, the (R)-enantiomer of a compound had a 65% higher clearance than its (S)-enantiomer, leading to lower plasma exposure.[14] This highlights the importance of stereoselective synthesis and analysis in the development of these compounds.

Conclusion

The sulfamoylbenzoic acid scaffold is a testament to the power of privileged structures in drug discovery. Its synthetic tractability allows for the creation of diverse chemical libraries, leading to the identification of potent modulators for a wide range of biological targets.[1] From the well-established role as the basis for loop diuretics and carbonic anhydrase inhibitors to the more recent discoveries of h-NTPDase inhibitors and specific LPA2 receptor agonists, these derivatives continue to be a fertile ground for the development of new therapeutic agents. The comparative data presented herein underscores the subtle structural modifications that can lead to profound changes in potency and selectivity, offering a roadmap for future drug design and development efforts.

References

  • Zia, R., et al. (2023). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. RSC Medicinal Chemistry, 14(8), 1515-1527. [Link]

  • Jonnalagadda, S. K., et al. (2014). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. Journal of Medicinal Chemistry, 57(16), 7136-7140. [Link]

  • Puscas, I., et al. (2001). Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties. Bioorganic & Medicinal Chemistry Letters, 11(13), 1787-1791. [Link]

  • Design and synthesis of sulfamoyl benzoic acid analogues with subnanomolar agonist activity specific to the LPA2 receptor - PubMed. (2014). Journal of Medicinal Chemistry, 57(16), 7136-40. [Link]

  • SAR of Loop Diuretics - Pharmacy 180. (n.d.). Retrieved February 13, 2024, from [Link]

  • Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same - Google Patents. (1983).
  • An overview of carbohydrate-based carbonic anhydrase inhibitors - PMC. (2020). Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1438-1452. [Link]

  • Angeli, A., et al. (2019). Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. Molecules, 24(23), 4376. [Link]

  • A review on Carbonic Anhydrase IX and XII Inhibitors - Auctores Journals. (n.d.). Retrieved February 13, 2024, from [Link]

  • Chemical structures of clinically approved loop diuretics. According to... - ResearchGate. (n.d.). Retrieved February 13, 2024, from [Link]

  • 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening - PubMed. (2020). Letters in Drug Design & Discovery, 17(10). [Link]

  • Aminobenzoic acid diuretics. 2. 4-Substituted-3-amino-5-sulfamoylbenzoic acid derivatives | Journal of Medicinal Chemistry - ACS Publications. (1972). Journal of Medicinal Chemistry, 15(1), 79-83. [Link]

  • Synthesis and Enantioselective Pharmacokinetic/ Pharmacodynamic Analysis of New CNS-Active Sulfamoylphenyl Carbamate Derivatives - FLORE. (2021). Pharmaceuticals, 14(4), 305. [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 4-[(4-fluorophenyl)sulfamoyl]benzoic Acid

[1][2] Part 1: Executive Safety Directive Do NOT dispose of this compound down the drain. 4-[(4-fluorophenyl)sulfamoyl]benzoic Acid is a halogenated sulfonamide.[1] Its disposal is governed by two critical chemical funct...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Part 1: Executive Safety Directive

Do NOT dispose of this compound down the drain.

4-[(4-fluorophenyl)sulfamoyl]benzoic Acid is a halogenated sulfonamide.[1] Its disposal is governed by two critical chemical functionalities:

  • The Fluorine Atom: Incineration without proper scrubbing generates Hydrofluoric Acid (HF), a corrosive gas that destroys standard incinerator linings.[1]

  • The Sulfonamide Moiety: Biologically active structural analogs (sulfa drugs) pose environmental risks regarding antibiotic resistance if released into water systems.[1]

Immediate Action Required: Segregate this waste into Halogenated Organic streams.

Part 2: Chemical Profile & Hazard Identification[1][3]

Understanding the why behind the protocol ensures compliance. This compound is not just "chemical waste"; it is a precursor to specific combustion byproducts that dictate its disposal route.[1]

Physicochemical Properties Table[1]
PropertyData / CharacteristicOperational Implication
Chemical Structure Benzoic acid core, Sulfonamide linker, Fluorinated phenyl ringAcidic: Incompatible with strong bases/oxidizers.Halogenated: Requires specific incineration.[1][2]
Physical State Solid (Powder/Crystal)Dust inhalation hazard; requires particulate containment.[1]
Acidity (pKa) ~3.5 - 4.0 (Carboxylic acid)Soluble in basic aqueous solutions (pH > 8).[1]
Combustion Products HF, SO₂, NOₓ, CO, CO₂HF Generation: Must be incinerated in a facility with caustic scrubbers.[1][2]
Hazards (GHS) H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][2][3][4] Irrit.)Standard PPE (Nitrile gloves, safety glasses, fume hood) required.[1][2]
The "Fluorine Factor" in Disposal

Standard municipal waste incinerators operate at temperatures (~850°C) that can mineralize organic carbon.[1] However, the C-F bond is exceptionally strong.[1][2] Incomplete combustion can release fluorinated organics (PFAS-like precursors) or, upon full mineralization, Hydrofluoric Acid (HF) .[1][2]

  • Mechanism:

    
    [1]
    
  • Consequence: HF gas corrodes the refractory brick and metal stacks of standard incinerators.[1] Therefore, this waste must be sent to a TSDF (Treatment, Storage, and Disposal Facility) equipped with wet gas scrubbers (using NaOH or Ca(OH)₂ to neutralize HF).[1][2]

Part 3: Step-by-Step Disposal Protocol

Phase 1: Segregation & Characterization[1]

You must determine if the waste is a pure solid or a solution, as this changes the waste code and cost structure.[1]

Workflow Diagram: Segregation Logic

SegregationLogic cluster_warning CRITICAL SAFETY Start Waste Generation: 4-[(4-fluorophenyl)sulfamoyl]benzoic Acid StateCheck Is the waste Solid or Liquid? Start->StateCheck Solid SOLID WASTE (Pure compound, contaminated gloves, paper) StateCheck->Solid Solid Liquid LIQUID WASTE (Dissolved in solvent/mother liquor) StateCheck->Liquid Liquid StreamA STREAM A: Halogenated Solids Container: Wide-mouth HDPE Label: 'Solid Waste - Fluorinated Organics' Solid->StreamA HalogenCheck Does the solvent contain Halogens (DCM, Chloroform)? Liquid->HalogenCheck StreamB STREAM B: Halogenated Solvents (F-Listed or Characteristic) Container: HDPE Carboy HalogenCheck->StreamB Yes (e.g., DCM) StreamC STREAM C: Mixed Solvents (Must still be tagged 'Halogenated' due to solute) HalogenCheck->StreamC No (e.g., MeOH/DMSO) StreamC->StreamB MERGE STREAMS: Cost saving & Safety (Treat all as Halogenated)

Figure 1: Decision tree for segregating fluorinated organic waste. Note that even if dissolved in non-halogenated solvents (like Methanol), the presence of the fluorinated solute technically renders the stream "Halogenated" for incineration purposes.[1][2]

Phase 2: Packaging & Labeling[1]
1. Solid Waste (Pure Compound)
  • Container: High-Density Polyethylene (HDPE) wide-mouth jar.[1] Glass is acceptable but poses a breakage risk.[1]

  • Labeling:

    • Primary Name: "Waste 4-[(4-fluorophenyl)sulfamoyl]benzoic Acid"[1][2]

    • Hazard Checkbox: Toxic, Irritant.[1][2]

    • Constituents: "100% Halogenated Organic Solid."[1]

  • Protocol:

    • Dampen paper towels used for wiping spills; dry dust is an inhalation hazard.[1]

    • Double-bag highly potent powders before placing them in the rigid container.

2. Liquid Waste (Mother Liquors/HPLC Waste)[1]
  • Container: HDPE Carboy (5L or 20L).

  • Compatibility Warning: Do NOT mix with strong oxidizers (e.g., Nitric Acid, Peroxides).[1][2] The sulfonamide group can be oxidized, potentially creating exothermic reactions or toxic nitrosamines under specific acidic conditions.[1][2]

  • Labeling:

    • Even if dissolved in DMSO or Methanol, check the "Halogenated" box on your hazardous waste tag.[1][2]

    • Reasoning: If you label it "Non-Halogenated," the disposal facility may burn it in a non-scrubbed kiln.[1][2] The resulting HF emissions can trigger regulatory fines and facility damage.

Phase 3: Regulatory Classification (RCRA)[1]

While this specific compound may not have a unique "P" or "U" list code (unless it is a specific commercial chemical product like Probenecid, which it resembles), it falls under Generator Knowledge classification:

  • Waste Code: D000 (Not characteristic) or F-Listed (if mixed with spent halogenated solvents like Methylene Chloride - F002 ).[1]

  • Best Practice: If no specific code applies, categorize as "Non-Regulated Halogenated Organic Waste" for manifest purposes, ensuring it is routed to a hazardous waste incinerator (HWI).[1][2]

Part 4: Emergency Contingencies

Accidental Spills (Solid)[1]
  • Evacuate: If a large amount (>10g) is aerosolized, clear the area to let dust settle.[1]

  • PPE: Don N95 or P100 respirator, nitrile gloves, and lab coat.[1][2]

  • Neutralization: Not required for solids.[1]

  • Cleanup:

    • Cover spill with wet paper towels to prevent dust generation.[1]

    • Scoop into a wide-mouth jar.

    • Wipe area with a mild detergent (soap and water).[1] Do not use bleach (Hypochlorite can react with amines/sulfonamides).[1]

Accidental Exposure
  • Skin: Wash with soap and water for 15 minutes.[1][5] The benzoic acid moiety is an irritant; redness may develop.[1]

  • Eyes: Flush for 15 minutes.[1][4][5] Seek medical attention if pain persists.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]

  • U.S. Environmental Protection Agency (EPA). (2023).[1] Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273. [Link][1]

  • Tsang, W., Burgess, D. R., & Babushok, V. (1998).[1][2] On the Incinerability of Highly Fluorinated Organic Compounds. Combustion Science and Technology, 139(1-6), 385-402.[1][2] (Demonstrates thermal stability of C-F bonds and HF formation). [Link]

  • PubChem. (n.d.).[1] Compound Summary: 4-Sulfamoylbenzoic acid (Structural Analog Safety Data). National Library of Medicine.[1] [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[(4-fluorophenyl)sulfamoyl]benzoic Acid
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